Lexithromycin
描述
属性
IUPAC Name |
6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H70N2O13/c1-15-26-38(10,46)31(42)21(4)28(39-48-14)19(2)17-36(8,45)33(53-35-29(41)25(40(11)12)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-37(9,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45-46H,15-18H2,1-14H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZGUSZNXKOMCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=NOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H70N2O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30866297 | |
| Record name | 6-{[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-14-ethyl-7,12,13-trihydroxy-4-[(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy]-10-(methoxyimino)-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradecan-2-one (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30866297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
763.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Lexithromycin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification protocols for Lexithromycin, a semi-synthetic macrolide antibiotic derived from erythromycin. The information presented herein is curated from established chemical literature and patents, offering a foundational understanding for research and development purposes.
This compound, chemically known as erythromycin A 9-(O-methyloxime), is synthesized in a two-step process from the readily available starting material, erythromycin A. The synthesis involves the formation of an oxime intermediate, followed by O-methylation. Purification of the final product is achieved through crystallization.
I. Synthesis of this compound
The synthesis of this compound is a sequential process involving the conversion of erythromycin A to its 9-oxime derivative, followed by the methylation of the oxime's hydroxyl group.
Step 1: Synthesis of Erythromycin A 9-Oxime
The initial step in the synthesis of this compound is the formation of erythromycin A 9-oxime. This reaction involves the treatment of erythromycin A with hydroxylamine in the presence of a mild acid catalyst and a suitable solvent.
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, dissolve erythromycin A in isopropanol.
-
Reagent Addition: To the solution, add an aqueous solution of hydroxylamine to form a reaction mixture. Subsequently, introduce acetic acid to the mixture.
-
Reaction Conditions: Maintain the reaction mixture at a temperature between 45°C and 55°C for a sufficient duration to ensure the formation of the 9-oxime.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add isopropyl acetate and stir the mixture.
-
pH Adjustment: Titrate the mixture with sodium hydroxide to a pH greater than 11.0.
-
Extraction and Isolation: Separate the organic layer, wash it with a dilute caustic solution, and then concentrate it to dryness to yield erythromycin A 9-oxime.
Logical Relationship of Synthesis Step 1
The Antimicrobial Profile of Roxithromycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roxithromycin, a semi-synthetic macrolide antibiotic, is a derivative of erythromycin designed for improved acid stability and pharmacokinetic properties. This document provides a comprehensive overview of the antimicrobial spectrum and efficacy of roxithromycin, with a focus on quantitative data, experimental methodologies, and the molecular mechanism of action. It is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.
Introduction
Roxithromycin belongs to the macrolide class of antibiotics, characterized by a 14-membered lactone ring.[1] It exerts its bacteriostatic or bactericidal effects by inhibiting bacterial protein synthesis.[2][3] Clinically, roxithromycin is employed in the treatment of a variety of infections, including those of the respiratory tract, urinary tract, and soft tissues.[1][4] Its antimicrobial activity is similar to that of erythromycin, but it demonstrates enhanced efficacy against certain Gram-negative bacteria, notably Legionella pneumophila.[1][5]
Antimicrobial Spectrum and Efficacy: In Vitro Susceptibility Data
The in vitro efficacy of roxithromycin has been evaluated against a broad range of clinically relevant pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies. MIC is a fundamental measure of an antibiotic's potency, representing the lowest concentration of the drug that prevents visible growth of a microorganism.
Table 1: In Vitro Activity of Roxithromycin against Key Respiratory Pathogens
| Microorganism | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |
| Streptococcus pneumoniae | Not Specified | 0.12 | 0.25 | ≤0.12 - >16 | [6] |
| Streptococcus pneumoniae | Not Specified | 2.5 | Not Reported | Not Reported | [7] |
| Streptococcus spp. | 50 | Not Reported | 0.25 | 0.03 - 4 | [4] |
| Haemophilus influenzae | 100 | Not Reported | 8 | Not Reported | [8] |
| Haemophilus influenzae | 40 | Not Reported | 8 | 1 - 32 | [4] |
| Moraxella catarrhalis | 10 | Not Reported | 0.125 | 0.06 - 0.25 | [4] |
| Legionella pneumophila | Not Specified | Not Reported | Not Reported | Not Reported | [1][5][7] |
MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.
Table 2: In Vitro Activity of Roxithromycin against Staphylococci and Atypical Pathogens
| Microorganism | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus (Erythromycin-sensitive) | 20 | Not Reported | 1.0 | 0.03 - ≥16 | [4] |
| Staphylococcus spp. | 5 | Not Reported | Not Reported | Geometric Mean MIC: 0.79 | [7] |
| Chlamydia trachomatis | 10 | Not Reported | Not Reported | 0.03 - 0.12 | [1] |
| Chlamydia trachomatis | 50 | Not Reported | Not Reported | ≤0.125 | [5][9] |
| Mycoplasma pneumoniae | Not Specified | Not Reported | Not Reported | Not Reported | [4][7][9] |
Mechanism of Action
Roxithromycin's primary mechanism of action is the inhibition of bacterial protein synthesis. This is achieved through its binding to the 50S subunit of the bacterial ribosome.[1][7] This interaction interferes with the translocation of peptides, thereby halting the elongation of the polypeptide chain and ultimately leading to the cessation of bacterial growth.[8] At lower concentrations, roxithromycin exhibits bacteriostatic properties, while at higher concentrations, it can be bactericidal against certain strains.[8]
Experimental Protocols
The determination of in vitro susceptibility of bacterial isolates to roxithromycin is crucial for both clinical and research purposes. Standardized methods, such as those established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST), are employed. Below are generalized protocols for common antimicrobial susceptibility testing methods.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Roxithromycin stock solution of known concentration
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluent (e.g., saline or broth)
-
Incubator
Procedure:
-
Prepare Roxithromycin Dilutions: A serial two-fold dilution of roxithromycin is prepared in CAMHB directly in the microtiter plate. The final volume in each well is typically 50 µL or 100 µL.
-
Prepare Bacterial Inoculum: A suspension of the test organism is prepared in sterile broth or saline and its turbidity is adjusted to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. The inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well containing the roxithromycin dilution and a growth control well (broth only) are inoculated with the standardized bacterial suspension. A sterility control well (uninoculated broth) is also included.
-
Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is recorded as the lowest concentration of roxithromycin that completely inhibits visible growth of the organism, as detected by the unaided eye.
Agar Dilution Method for MIC Determination
This method involves incorporating varying concentrations of the antimicrobial agent into an agar medium, which is then inoculated with the test organisms.
Materials:
-
Mueller-Hinton Agar (MHA)
-
Roxithromycin stock solution
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Inoculator (e.g., multipoint replicator)
-
Incubator
Procedure:
-
Prepare Roxithromycin-Containing Agar Plates: A series of agar plates are prepared, each containing a specific concentration of roxithromycin. This is done by adding the appropriate volume of the roxithromycin stock solution to molten MHA before pouring the plates. A control plate with no antibiotic is also prepared.
-
Prepare Bacterial Inoculum: Similar to the broth microdilution method, a bacterial suspension is prepared and adjusted to a 0.5 McFarland standard.
-
Inoculation: The surfaces of the agar plates are spot-inoculated with the bacterial suspension using a multipoint replicator.
-
Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of roxithromycin that inhibits the visible growth of the bacteria on the agar.
Pharmacokinetics and Clinical Implications
Roxithromycin is rapidly absorbed after oral administration, with peak plasma concentrations reached within approximately two hours.[8] It exhibits good tissue penetration and a longer half-life compared to older macrolides, which allows for more convenient dosing schedules.[8] The clinical efficacy of roxithromycin has been demonstrated in the treatment of respiratory tract infections, including community-acquired pneumonia and atypical pneumonia, as well as in genitourinary and skin and soft tissue infections.[4]
Resistance Mechanisms
Bacterial resistance to macrolides, including roxithromycin, can occur through several mechanisms. The most common are:
-
Target site modification: Methylation of the 23S rRNA of the 50S ribosomal subunit, which reduces the binding affinity of the macrolide.
-
Active efflux: The acquisition of genes encoding for efflux pumps that actively transport the antibiotic out of the bacterial cell.
-
Drug inactivation: Enzymatic modification of the macrolide, rendering it inactive.
Conclusion
Roxithromycin remains a clinically relevant macrolide antibiotic with a well-defined antimicrobial spectrum. Its efficacy against common respiratory and atypical pathogens, coupled with a favorable pharmacokinetic profile, supports its continued use in the treatment of various bacterial infections. Understanding its mechanism of action, in vitro potency, and potential for resistance is essential for its appropriate clinical application and for the development of future antimicrobial strategies. This technical guide provides a consolidated resource of this critical information for the scientific community.
References
- 1. In-vitro activity of roxithromycin against Chlamydia trachomatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medsafe.govt.nz [medsafe.govt.nz]
- 3. nps.org.au [nps.org.au]
- 4. The in vitro activity of roxithromycin (RU 28965) compared with four oral antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. antibiotics.toku-e.com [antibiotics.toku-e.com]
- 7. caymanchem.com [caymanchem.com]
- 8. In vitro activity of the new macrolide antibiotic roxithromycin (RU 28965) against clinical isolates of Haemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro susceptibility of recent clinical isolates of Chlamydia trachomatis to macrolides and tetracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
Lexithromycin CAS number and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lexithromycin is a semi-synthetic macrolide antibiotic derived from erythromycin.[1] Like other macrolides, its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] This technical guide provides a comprehensive overview of the chemical properties of this compound, including its CAS number and other identifiers. Due to the limited availability of specific experimental data for this compound, this guide also includes relevant information on the closely related macrolide, Roxithromycin, for comparative purposes.
Core Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. It should be noted that while some fundamental properties are available for this compound, specific experimental data for several physicochemical parameters are not readily found in the public domain. In such cases, data for the structurally similar macrolide, Roxithromycin, is provided for reference and is clearly indicated.
Table 1: Core Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 53066-26-5 | MedKoo Biosciences |
| Molecular Formula | C38H70N2O13 | MedKoo Biosciences |
| Molecular Weight | 762.98 g/mol | MedKoo Biosciences |
| IUPAC Name | (3R,4S,5S,6R,7R,9R,11S,12R,13S,14R,E)-6-(((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-14-ethyl-7,12,13-trihydroxy-4-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-10-(methoxyimino)-3,5,7,9,11,13-hexamethyloxacyclotetradecan-2-one | MedKoo Biosciences |
| Synonyms | Erythromycin A methoxime; Erythromycin 9-(O-methyloxime); Lexithromycine; Lexithromycinum; Lexithromycina; Wy-48314 | MedKoo Biosciences |
| SMILES Code | C[C@H]1--INVALID-LINK----INVALID-LINK--(C)C--INVALID-LINK--C(O--INVALID-LINK----INVALID-LINK----INVALID-LINK--=N/OC)(C)C)=O)--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--C)C--INVALID-LINK--O2)--INVALID-LINK--(O)C[C@@H]1C">C@@O | MedKoo Biosciences |
| InChI Key | HPZGUSZNXKOMCQ-SQYJNGITSA-N | MedKoo Biosciences |
Table 2: Physicochemical Properties of this compound and Roxithromycin (for comparison)
| Property | This compound | Roxithromycin | Source (Roxithromycin) |
| Melting Point | Data not available | 111-118 °C | ChemicalBook[2] |
| Boiling Point | Data not available | 864.7±75.0 °C (Predicted) | ChemicalBook[2] |
| Solubility | Soluble in DMSO. Solutions are unstable and should be prepared fresh. | Soluble in ethanol (~30 mg/ml), DMSO (~15 mg/ml), and dimethyl formamide (~15 mg/ml). Sparingly soluble in aqueous buffers. Water solubility is approximately 0.0189 mg/L at 25°C. | Cayman Chemical, PubChem[3][4] |
| logP | Data not available | 1.7 | PubChem[4] |
| pKa | Data not available | 9.27 (Basic) | PubChem[4] |
| Stability | Solutions are noted to be unstable.[5] Possesses improved pH stability over erythromycin.[1] | Undergoes degradation in acidic and alkaline conditions. Stable for at least 4 years when stored at -20°C as a solid. | DergiPark, Cayman Chemical[3][6] |
Experimental Protocols
Determination of Physicochemical Properties
Standard methods for determining the physicochemical properties of macrolide antibiotics include:
-
Melting Point: Determined using a melting point apparatus, where the temperature range over which the solid melts is recorded.
-
Solubility: Assessed by adding the compound to various solvents at a known temperature and observing the concentration at which no more solute dissolves. For quantitative analysis, techniques like shake-flask or potentiometric titration can be employed.
-
LogP (Octanol-Water Partition Coefficient): The shake-flask method followed by quantification of the compound in both the octanol and water phases using a suitable analytical technique like High-Performance Liquid Chromatography (HPLC) is a common approach.
-
pKa (Acid Dissociation Constant): Potentiometric titration is a standard method where a solution of the compound is titrated with an acid or base, and the pH is monitored. Spectrophotometric and conductometric methods can also be used.
Analytical Quantification
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification and stability studies of macrolide antibiotics. A general protocol for the analysis of a macrolide like Roxithromycin, which could be adapted for this compound, is as follows:
Protocol: Stability-Indicating HPLC Method for Roxithromycin
-
Column: ODS C18 (150 × 4.6 mm i.d.)
-
Mobile Phase: 0.03 M potassium dihydrogen phosphate buffer-methanol (40:60, v/v), adjusted to pH 4.5
-
Flow Rate: 1 mL/min
-
Detection: UV at 215 nm
-
Temperature: Ambient
-
Sample Preparation: A stock solution of the drug is prepared in the mobile phase. For analysis of pharmaceutical dosage forms, tablets are powdered, and a known amount is extracted with the mobile phase, sonicated, and filtered before injection.
-
Validation: The method should be validated for linearity, accuracy, precision, specificity, and robustness as per ICH guidelines.[7]
Mechanism of Action and Signaling Pathways
This compound, as a macrolide antibiotic, inhibits bacterial protein synthesis by binding to the polypeptide exit tunnel of the 50S ribosomal subunit.[1] This action prevents the elongation of the polypeptide chain, thereby halting bacterial growth.
In addition to their antibacterial effects, macrolides are known to possess immunomodulatory properties. These effects are not directly related to their antibiotic activity but are mediated through their influence on host cell signaling pathways. While specific studies on this compound's impact on these pathways are lacking, the general mechanisms for macrolides involve the modulation of key inflammatory signaling cascades.
General Macrolide Effect on NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Macrolides like Roxithromycin have been shown to suppress the activation of NF-κB.[8][9] This is a critical anti-inflammatory mechanism.
Caption: General mechanism of macrolide-mediated inhibition of the NF-κB signaling pathway.
General Macrolide Effect on MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways (including ERK, JNK, and p38) are also crucial in regulating inflammation. Some macrolides have been reported to inhibit the phosphorylation of these kinases, further contributing to their anti-inflammatory effects.
Caption: General overview of macrolide interaction with the MAPK signaling cascade.
Metabolism
Specific data on the metabolism of this compound in humans is not available. However, studies on the closely related macrolide, Roxithromycin, have identified several metabolic pathways. It is plausible that this compound undergoes similar biotransformations.
The major metabolic pathways for Roxithromycin in humans include:
-
Isomerization: Conversion from the (E)-isomer to the (Z)-isomer.
-
O-Demethylation: Removal of a methyl group from an oxygen atom.
-
N-Demethylation: Removal of a methyl group from a nitrogen atom.
-
Hydrolysis: Cleavage of the cladinose sugar moiety.
-
Dealkylation: Removal of the oxime ether side chain.[10]
O-demethylation is a primary metabolic route for Roxithromycin in humans, leading to an active metabolite.[11]
Caption: Major metabolic pathways of the related macrolide, Roxithromycin.
Conclusion
This compound is a semi-synthetic macrolide antibiotic with a clear mechanism of antibacterial action. While its core chemical identity is well-defined, there is a notable lack of publicly available, detailed experimental data on its physicochemical properties and specific interactions with cellular signaling pathways. The information provided on the related compound, Roxithromycin, offers valuable insights but should be interpreted with caution as a direct surrogate for this compound. Further research is required to fully characterize the chemical and biological profile of this compound to support its potential development and application.
References
- 1. This compound|CAS 53066-26-5|DC Chemicals [dcchemicals.com]
- 2. 80214-83-1 CAS MSDS (Roxithromycin) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Roxithromycin | C41H76N2O15 | CID 6915744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Liquid chromatographic determination of roxithromycin: application to stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Roxithromycin inhibits nuclear factor kappaB signaling and endoplasmic reticulum stress in intestinal epithelial cells and ameliorates experimental colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roxithromycin inhibits nuclear factor kappaB signaling and endoplasmic reticulum stress in intestinal epithelial cells and ameliorates experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of the metabolites of roxithromycin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Demethylation metabolism of roxithromycin in humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Lexithromycin: An In-depth Technical Guide on its Crystal Structure and Molecular Weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of the macrolide antibiotic, Lexithromycin, with a focus on its molecular weight and crystal structure. While specific crystallographic data for this compound is not publicly available, this document leverages data from the closely related and structurally similar macrolide, Roxithromycin, to provide a representative understanding of the analytical techniques and structural characteristics pertinent to this class of compounds.
Physicochemical Properties of this compound
This compound is a semi-synthetic antibiotic derived from erythromycin. Its chemical structure has been elucidated, and its molecular weight has been determined through standard analytical techniques.
| Property | Value |
| Chemical Formula | C38H70N2O13 |
| Molecular Weight | 762.97 g/mol [1][2] |
| Synonyms | Erythromycin A methoxime, Erythromycin 9-(O-methyloxime), Wy-48314[3] |
Crystal Structure Analysis: A Macrolide Perspective
The determination of the three-dimensional atomic arrangement of a molecule in its crystalline form is crucial for understanding its physical properties and biological activity. X-ray crystallography is the definitive method for this purpose. Although a specific crystal structure for this compound is not available in public databases, the analysis of Roxithromycin provides a valuable and analogous case study.
Representative Crystallographic Data of a Related Macrolide (Roxithromycin)
The following table summarizes the crystallographic data for Roxithromycin, offering insights into the likely structural parameters for this compound.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| Unit Cell Dimensions | a = 11.69711 Å, b = 16.86219 Å, c = 16.86219 Å |
| Cell Volume | 4762.400 Å3 |
Experimental Protocols
The characterization of this compound's molecular weight and crystal structure relies on established and precise experimental methodologies.
Determination of Molecular Weight by Mass Spectrometry
Objective: To accurately determine the molecular mass of this compound.
Methodology:
-
Sample Preparation: A purified sample of this compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a low concentration.
-
Ionization: Electrospray ionization (ESI) is a commonly used soft ionization technique for macrolides that minimizes fragmentation and preserves the molecular ion.
-
Mass Analysis: The ionized sample is introduced into a high-resolution mass spectrometer (e.g., Time-of-Flight or Orbitrap). The instrument separates ions based on their mass-to-charge ratio (m/z).
-
Data Interpretation: The resulting mass spectrum is analyzed to identify the peak corresponding to the molecular ion ([M+H]+ or [M+Na]+), from which the precise molecular weight is calculated.
Determination of Crystal Structure by Single-Crystal X-ray Diffraction
Objective: To elucidate the three-dimensional atomic arrangement of this compound in a crystalline state.
Methodology:
-
Crystallization: High-purity this compound is dissolved in an appropriate solvent or solvent system. Single crystals are grown using methods such as slow evaporation, vapor diffusion, or controlled cooling of a saturated solution.
-
Crystal Mounting: A single crystal of suitable size and quality is carefully selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed within an X-ray diffractometer and cooled to a cryogenic temperature (typically 100 K) to reduce thermal motion. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a diffraction pattern is collected on a detector.
-
Data Processing: The intensities and positions of the diffracted X-rays are measured and processed to determine the unit cell dimensions and space group of the crystal.
-
Structure Solution and Refinement: Computational methods, such as direct methods or Patterson methods, are used to solve the phase problem and generate an initial electron density map. This map is then used to build a molecular model, which is subsequently refined against the experimental data to yield the final, high-resolution crystal structure.
Visualizing the Mechanism of Action and Experimental Workflow
Mechanism of Action of Macrolide Antibiotics
This compound, like other macrolide antibiotics, functions by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, obstructing the exit tunnel for the nascent polypeptide chain and thereby halting protein elongation.[2][3][4]
Caption: Inhibition of bacterial protein synthesis by this compound.
Experimental Workflow for Crystal Structure Determination
The process of determining the crystal structure of a molecule like this compound is a systematic workflow involving several key stages, from sample preparation to final structure validation.
Caption: A generalized workflow for X-ray crystallography.
References
- 1. benchchem.com [benchchem.com]
- 2. Advanced Methods for Studying Structure and Interactions of Macrolide Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analyzing atomic scale structural details and nuclear spin dynamics of four macrolide antibiotics: erythromycin, clarithromycin, azithromycin, and roxithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Insight into the Antibiotic Action of Telithromycin against Resistant Mutants - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide on the In Vivo Pharmacokinetics and Pharmacodynamics of Roxithromycin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of Roxithromycin, a semi-synthetic macrolide antibiotic. The information presented herein is curated for professionals in the field of pharmaceutical research and development to support further investigation and application of this compound.
Introduction
Roxithromycin is an acid-stable, orally administered macrolide antibiotic structurally related to erythromycin.[1] It is utilized in the treatment of a variety of bacterial infections, including those affecting the respiratory tract, urinary system, and soft tissues.[1][2] Like other macrolides, Roxithromycin's therapeutic effect is derived from its ability to inhibit bacterial protein synthesis.[3][4] This guide summarizes the key PK/PD parameters of Roxithromycin, details the experimental methodologies for their assessment, and visualizes associated biological and experimental processes.
Pharmacokinetics
The pharmacokinetic profile of Roxithromycin is characterized by rapid oral absorption and extensive tissue distribution.[1][5]
Absorption and Distribution
Following oral administration, Roxithromycin is quickly absorbed, with peak plasma concentrations (Cmax) typically reached within two hours.[5] It demonstrates wide distribution into most tissues and body fluids, with notable accumulation in phagocytic cells like macrophages and polymorphonuclear leukocytes.[2][3][6] This targeted distribution facilitates the active transport of the drug to sites of infection.[3]
Metabolism and Excretion
Roxithromycin undergoes limited metabolism. The majority of the drug is excreted unchanged, primarily in the bile, with a smaller fraction eliminated in expired air and less than 10% excreted in the urine.[3][5] The plasma half-life of Roxithromycin is approximately 12 hours, allowing for once or twice-daily dosing regimens.[3][5]
Quantitative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for Roxithromycin in healthy adult subjects.
| Parameter | Value | Reference |
| Time to Peak (tmax) | ~2 hours | [5] |
| Plasma Half-Life (t1/2) | ~12 hours | [3][5] |
| Cmax (300 mg dose) | 10.13 ± 0.43 µg/mL | [7][8][9] |
| Volume of Distribution (Vd) | 1.38 ± 0.55 L/kg | [7][9] |
| Total Body Clearance (ClB) | 0.04 ± 0.01 L/hr/kg | [7][9] |
| Urinary Excretion | < 10% of dose | [3][5] |
| Excretion in Breast Milk | < 0.05% of dose | [5] |
Experimental Protocol: In Vivo Pharmacokinetic Study
A typical experimental workflow for determining the pharmacokinetic profile of Roxithromycin in vivo is outlined below.
Objective: To determine key pharmacokinetic parameters (Cmax, tmax, AUC, t1/2) of Roxithromycin in a relevant animal model (e.g., rats or non-human primates).
Methodology:
-
Animal Acclimatization: Healthy adult subjects (e.g., Sprague-Dawley rats) are acclimatized for a minimum of one week under standard laboratory conditions.
-
Dosing: A single oral dose of Roxithromycin (e.g., 300 mg) is administered to fasted subjects.[7][8]
-
Blood Sampling: Blood samples are collected serially at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours) post-dosing via a cannulated vessel (e.g., jugular vein).[7][8]
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Bioanalytical Method: Plasma concentrations of Roxithromycin are quantified using a validated High-Performance Liquid Chromatography (HPLC) method with a suitable detector (e.g., UV or Mass Spectrometry).[7][8]
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental or compartmental modeling software (e.g., MW-PHARM APO) to determine the key pharmacokinetic parameters.[9]
Caption: Workflow for a typical in vivo pharmacokinetic study.
Pharmacodynamics
Mechanism of Action
Roxithromycin exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[3][4][10] At higher concentrations, it can be bactericidal.[4] The drug binds to the 50S subunit of the bacterial ribosome, which interferes with the translocation of peptides and halts the elongation of the polypeptide chain.[2][3][4] This action prevents the synthesis of essential proteins required for bacterial growth and replication.
Caption: Roxithromycin's mechanism of action on bacterial ribosomes.
Antibacterial Spectrum
Roxithromycin is effective against a broad range of pathogens, including:
-
Gram-positive bacteria: Staphylococcus aureus, Streptococcus pneumoniae, Streptococcus pyogenes.[1][4]
-
Gram-negative bacteria: Moraxella catarrhalis, Legionella pneumophila.[3][4]
-
Atypical bacteria: Mycoplasma pneumoniae, Chlamydia trachomatis.[1][2]
Quantitative Pharmacodynamic Parameters
The following table presents the Minimum Inhibitory Concentrations (MICs) for Roxithromycin against selected pathogens.
| Pathogen | MIC (mg/L) | Reference |
| Streptococcus pyogenes | 0.15 | [11] |
| Streptococcus pneumoniae | 0.60 | [11] |
PK/PD Integration and Clinical Efficacy
The integration of pharmacokinetic and pharmacodynamic data is crucial for optimizing dosing regimens and predicting clinical outcomes. For macrolides like Roxithromycin, the time that the drug concentration remains above the MIC (T > MIC) and the ratio of the area under the concentration-time curve to the MIC (AUC/MIC) are key predictors of efficacy.
Clinical trials have demonstrated the efficacy of Roxithromycin in treating various infections. In a large international study of patients with community-acquired respiratory tract infections, Roxithromycin (150 mg twice daily) resulted in clinical resolution or improvement in 94-97% of cases.[12] The drug is generally well-tolerated, with most side effects being mild gastrointestinal disturbances.[12]
Conclusion
Roxithromycin is a macrolide antibiotic with a favorable pharmacokinetic profile, including rapid absorption, extensive tissue penetration, and a convenient dosing half-life. Its pharmacodynamic action through the inhibition of bacterial protein synthesis provides a broad spectrum of activity against common respiratory and soft tissue pathogens. The established clinical efficacy and tolerability of Roxithromycin make it a valuable therapeutic option in the management of susceptible bacterial infections. This guide provides a foundational understanding for researchers and clinicians working with this important antimicrobial agent.
References
- 1. Roxithromycin. A review of its antibacterial activity, pharmacokinetic properties and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roxithromycin | C41H76N2O15 | CID 6915744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Roxithromycin - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Roxithromycin? [synapse.patsnap.com]
- 5. Pharmacokinetics of roxithromycin (RU 965) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The macrolide antibiotics: a pharmacokinetic and pharmacodynamic overview [pubmed.ncbi.nlm.nih.gov]
- 7. logixsjournals.com [logixsjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. files.logixsjournals.com [files.logixsjournals.com]
- 10. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Comparative pharmacodynamics of azithromycin and roxithromycin with S. pyogenes and S. pneumoniae in a model that simulates in vitro pharmacokinetics in human tonsils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An international clinical trial on the efficacy and safety of roxithromycin in 40,000 patients with acute community-acquired respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Lexithromycin discovery and developmental history
To the esteemed researchers, scientists, and drug development professionals,
Our comprehensive search for "Lexithromycin" has yielded no results indicating its existence as a known pharmaceutical compound. It appears that "this compound" may be a fictional or hypothetical drug name.
Therefore, we are unable to provide an in-depth technical guide on its discovery and developmental history, as no data on its synthesis, mechanism of action, clinical trials, or associated signaling pathways is available in the public domain or scientific literature.
We are committed to providing accurate and factual information. Should you have a recognized pharmaceutical agent you wish to be researched, we would be pleased to generate a comprehensive technical guide that adheres to your specified requirements, including data tables, detailed experimental protocols, and Graphviz visualizations.
Please provide the name of a real-world drug, and we will proceed with your request.
Lexithromycin: A Structural Dissection in the Macrolide Family
A Technical Guide for Researchers and Drug Development Professionals on the Structural Distinctions of Lexithromycin Compared to Other Key Macrolides.
Abstract
This compound, a semi-synthetic macrolide antibiotic, represents a significant modification of the foundational erythromycin structure. This guide provides an in-depth analysis of the structural variances between this compound and other prominent macrolides, namely erythromycin, clarithromycin, and azithromycin. Through detailed structural diagrams and comparative data, we will explore the chemical modifications that confer unique physicochemical and pharmacokinetic properties upon this compound. This document is intended to serve as a technical resource for researchers, scientists, and professionals engaged in the field of drug development and antibiotic research.
Introduction to Macrolide Antibiotics
Macrolide antibiotics are a class of bacteriostatic agents characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached.[1][2] They exert their antimicrobial effect by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[1] The archetypal macrolide, erythromycin, paved the way for the development of semi-synthetic derivatives with improved acid stability, pharmacokinetic profiles, and a broader spectrum of activity.[3] this compound, also known as roxithromycin, is one such derivative, engineered to overcome some of the limitations of erythromycin.[4]
Core Structural Features of Macrolides
The foundational structure of the macrolides discussed herein consists of a 14- or 15-membered lactone ring. Attached to this ring are two key sugar moieties: L-cladinose and D-desosamine. Variations in the substitution patterns on the lactone ring and the sugars are the primary determinants of the differences in their biological activity and clinical utility.
Structural Comparison: this compound vs. Other Macrolides
The defining structural feature of this compound (roxithromycin) is the substitution at the C9 position of the erythronolide A ring. This modification is the primary point of divergence from erythromycin and clarithromycin.
This compound (Roxithromycin)
This compound is a derivative of erythromycin where the C9 ketone is converted to an oxime ether side chain.[1][5] Specifically, it is the 9-[O-[(2-methoxyethoxy)methyl]oxime] derivative of erythromycin.[5] This substantial modification significantly impacts the molecule's conformation and physicochemical properties.
Erythromycin
Erythromycin is the parent compound and features a ketone group at the C9 position of its 14-membered lactone ring. This ketone is susceptible to intramolecular cyclization in acidic conditions, leading to the formation of an inactive anhydrohemiketal, which contributes to its poor acid stability and gastrointestinal side effects.[3]
Clarithromycin
Clarithromycin is another semi-synthetic derivative of erythromycin. The key structural modification in clarithromycin is the methylation of the hydroxyl group at the C6 position of the lactone ring. This methylation prevents the internal ketalization reaction that plagues erythromycin, thus enhancing its acid stability and oral bioavailability.
Azithromycin
Azithromycin is structurally distinct as it is an azalide, possessing a 15-membered macrocyclic ring.[3] This is achieved through the insertion of a methyl-substituted nitrogen atom into the lactone ring of erythromycin between C9 and C10. This ring expansion and the presence of the nitrogen atom confer a different conformational flexibility and significantly alter its pharmacokinetic properties, leading to a longer half-life and extensive tissue penetration.
The following diagram illustrates the core structural differences between these four macrolides.
Quantitative Structural Data
The structural modifications directly influence the physicochemical properties of these macrolides. A summary of key quantitative data is presented in the table below.
| Macrolide | Molecular Formula | Molecular Weight ( g/mol ) | Ring Size | Key Structural Modification |
| This compound | C41H76N2O15 | 837.05 | 14-membered | C9 oxime ether side chain |
| Erythromycin | C37H67NO13 | 733.93 | 14-membered | C9 ketone |
| Clarithromycin | C38H69NO13 | 747.95 | 14-membered | C6 methoxy group |
| Azithromycin | C38H72N2O12 | 748.98 | 15-membered | Nitrogen in lactone ring |
Experimental Protocols
The structural elucidation and comparison of these macrolides rely on a suite of standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology: 1H and 13C NMR spectroscopy are fundamental for determining the connectivity and stereochemistry of the macrolide core and its substituents. Samples are dissolved in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) and analyzed using a high-field NMR spectrometer (typically 400 MHz or higher). 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish detailed structural assignments. The chemical shifts and coupling constants provide precise information about the local chemical environment of each atom, allowing for the unambiguous identification of structural modifications like the C6-methoxy group in clarithromycin or the oxime ether side chain in this compound.
Mass Spectrometry (MS)
Methodology: High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is used to determine the exact molecular weight and elemental composition of the macrolides. Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are used to generate gas-phase ions of the antibiotic molecules. The high mass accuracy of instruments like Orbitrap or time-of-flight (TOF) analyzers allows for the confident determination of the molecular formula, which is crucial for confirming the identity of a specific macrolide and its derivatives. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing further structural information based on the fragmentation patterns.
X-ray Crystallography
Methodology: Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. A high-quality single crystal of the macrolide is grown and mounted on a goniometer in an X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected. The electron density map is then calculated from the diffraction data, which allows for the determination of the precise spatial arrangement of all atoms in the molecule, including bond lengths, bond angles, and stereochemistry. This technique has been instrumental in confirming the absolute configuration of the numerous chiral centers in macrolide antibiotics.
The logical workflow for the structural characterization of a novel macrolide is depicted in the following diagram.
Structure-Activity Relationships and Conclusion
The structural modifications among these macrolides have profound implications for their clinical performance. The C9 oxime ether of This compound enhances its acid stability compared to erythromycin, leading to improved oral absorption and reduced gastrointestinal intolerance.[4] The C6 methoxy group of clarithromycin also confers acid stability and improves its pharmacokinetic profile over erythromycin. The unique 15-membered azalide ring of azithromycin results in a significantly longer half-life, extensive tissue distribution, and a broader spectrum of activity that includes enhanced potency against certain Gram-negative bacteria.[6]
References
- 1. Roxithromycin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound|CAS 53066-26-5|DC Chemicals [dcchemicals.com]
- 5. Roxithromycin | C41H76N2O15 | CID 6915744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Erythromycin, clarithromycin, and azithromycin: are the differences real? - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Activity of Lexithromycin Against Atypical Pathogens: A Technical Guide
Disclaimer: Information on "Lexithromycin" is limited in publicly available scientific literature. This document utilizes data for Roxithromycin , a structurally and functionally similar semi-synthetic macrolide antibiotic, as a close proxy to provide insights into the potential in vitro activity of this compound. This approach is based on the established principle of structure-activity relationships within the macrolide class of antibiotics.
Introduction
Atypical pathogens, including Mycoplasma pneumoniae, Chlamydia pneumoniae, and Legionella pneumophila, are significant causes of respiratory tract infections. Their unique biological characteristics, such as the lack of a cell wall in Mycoplasma and the intracellular lifecycle of Chlamydia and Legionella, render many common antibiotics ineffective. Macrolide antibiotics, which inhibit bacterial protein synthesis, are a cornerstone of treatment for infections caused by these organisms.
This technical guide provides a comprehensive overview of the in vitro activity of Roxithromycin, as a representative macrolide for this compound, against these key atypical pathogens. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative susceptibility data and detailed experimental protocols.
Quantitative In Vitro Susceptibility Data
The in vitro efficacy of an antibiotic is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC values for Roxithromycin against Mycoplasma pneumoniae, Chlamydia pneumoniae, and Legionella pneumophila.
| Pathogen | No. of Strains Tested | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Mycoplasma pneumoniae | Not Specified | 0.00625 - 0.0156 | Not Reported | 0.03125 | [1] |
| Chlamydia pneumoniae | 12 | Not Specified | Not Reported | Not Reported | |
| (6 type strains, 6 clinical isolates) | |||||
| Legionella pneumophila | 30 | Not Specified | Not Reported | > 0.06 | [1] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.
Experimental Protocols
Accurate and reproducible in vitro susceptibility testing of atypical pathogens requires specialized methodologies due to their fastidious growth requirements and, in the case of Chlamydia and Legionella, their intracellular nature.
Mycoplasma pneumoniae Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the MIC of antibiotics against Mycoplasma pneumoniae.
Materials:
-
SP4 medium (containing fetal bovine serum, yeast extract, and other growth factors)
-
96-well microtiter plates
-
Roxithromycin stock solution
-
Mycoplasma pneumoniae isolates
-
Incubator (37°C)
-
pH indicator (e.g., phenol red)
Procedure:
-
Preparation of Antibiotic Dilutions: Serially dilute the Roxithromycin stock solution in SP4 medium in the wells of a 96-well microtiter plate to achieve a range of final concentrations.
-
Inoculum Preparation: Culture Mycoplasma pneumoniae isolates in SP4 broth until the mid-logarithmic phase of growth. Adjust the inoculum concentration to approximately 10⁴ to 10⁵ color changing units (CCU)/mL.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no inoculum).
-
Incubation: Seal the plates and incubate at 37°C until the growth control well shows a distinct color change (indicating metabolic activity and growth). This typically takes 7 to 14 days.
-
MIC Determination: The MIC is the lowest concentration of Roxithromycin that completely inhibits the color change of the pH indicator, signifying the inhibition of mycoplasmal growth.
Chlamydia pneumoniae Susceptibility Testing: Cell Culture Method
The obligate intracellular nature of Chlamydia pneumoniae necessitates the use of a host cell culture system for susceptibility testing.
Materials:
-
Host cell line (e.g., HEp-2, HeLa)
-
Cell culture medium (e.g., Eagle's Minimum Essential Medium with fetal bovine serum)
-
96-well cell culture plates
-
Roxithromycin stock solution
-
Chlamydia pneumoniae elementary bodies (EBs)
-
Cycloheximide (to inhibit host cell protein synthesis)
-
Fluorescently labeled monoclonal antibody specific for Chlamydia
-
Fluorescence microscope
Procedure:
-
Cell Monolayer Preparation: Seed the host cells into 96-well plates and incubate until a confluent monolayer is formed.
-
Infection: Aspirate the culture medium and infect the cell monolayers with a standardized inoculum of Chlamydia pneumoniae EBs. Centrifuge the plates to facilitate infection.
-
Addition of Antibiotic: After a pre-incubation period to allow for chlamydial entry into the host cells, replace the inoculum with fresh medium containing serial dilutions of Roxithromycin and cycloheximide.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for 48 to 72 hours to allow for the formation of chlamydial inclusions.
-
Staining and Visualization: Fix the cells and stain with a fluorescently labeled anti-chlamydial antibody.
-
MIC Determination: Examine the plates under a fluorescence microscope. The MIC is the lowest concentration of Roxithromycin that completely inhibits the formation of chlamydial inclusions.
Legionella pneumophila Susceptibility Testing: Agar Dilution on BCYE Agar
Buffered Charcoal Yeast Extract (BCYE) agar is the standard medium for the cultivation and susceptibility testing of Legionella pneumophila.
Materials:
-
BCYE agar
-
Roxithromycin stock solution
-
Legionella pneumophila isolates
-
Saline or buffered yeast extract broth
-
Incubator (35-37°C, humidified atmosphere)
Procedure:
-
Preparation of Antibiotic-Containing Plates: Prepare a series of BCYE agar plates containing twofold serial dilutions of Roxithromycin. Also, prepare a drug-free control plate.
-
Inoculum Preparation: Suspend colonies of Legionella pneumophila from a fresh culture in saline or buffered yeast extract broth to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: Spot-inoculate a standardized volume of the bacterial suspension onto the surface of the antibiotic-containing plates and the control plate.
-
Incubation: Incubate the plates at 35-37°C in a humidified atmosphere for 48 to 72 hours.
-
MIC Determination: The MIC is the lowest concentration of Roxithromycin that completely inhibits the visible growth of Legionella pneumophila.
Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic and the mechanism of action of macrolide antibiotics.
References
Methodological & Application
Determining the Susceptibility of Bacteria to Lexithromycin: A Guide to Minimum Inhibitory Concentration (MIC) Testing
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for determining the minimum inhibitory concentration (MIC) of Lexithromycin, a novel macrolide antibiotic. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2][3] Accurate MIC determination is crucial for evaluating the efficacy of new antimicrobial agents and for monitoring the emergence of resistant bacterial strains.[4][5]
The protocols outlined below are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for macrolide antibiotics.[6][7] Two primary methods are detailed: broth microdilution and agar dilution.[4][8][9]
Data Presentation: Quantitative Summary
The following tables summarize the key quantitative data associated with this compound MIC testing.
Table 1: Recommended Quality Control (QC) Strains and Expected MIC Ranges for Macrolides
| Quality Control Strain | ATCC Number | Expected MIC Range (µg/mL) for Azithromycin* |
| Staphylococcus aureus | 29213 | 0.25 - 1.0[10] |
| Enterococcus faecalis | 29212 | 1.0 - 4.0[10] |
| Escherichia coli | 25922 | 2.0 - 8.0[10] |
| Streptococcus pneumoniae | 49619 | See CLSI M100 for specific ranges |
Note: As this compound-specific QC ranges are not yet established, ranges for a structurally related macrolide, azithromycin, are provided as a reference. Laboratories should establish their own internal QC ranges for this compound.
Table 2: Standardized Inoculum Preparation
| Parameter | Specification |
| Starting Culture | 4-5 morphologically similar colonies from a fresh (18-24 hour) agar plate |
| Suspension Medium | Sterile saline or Mueller-Hinton broth |
| Turbidity Standard | 0.5 McFarland |
| Final Inoculum Concentration (Broth Microdilution) | Approximately 5 x 10^5 CFU/mL[3][11] |
| Final Inoculum Concentration (Agar Dilution) | Approximately 10^4 CFU per spot[4][12] |
Experimental Protocols
I. Broth Microdilution Method
This method involves preparing serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.[1][4][13]
Materials:
-
This compound analytical powder
-
Appropriate solvent for this compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[3]
-
Sterile 96-well microtiter plates[13]
-
Sterile reagent reservoirs
-
Multichannel and single-channel pipettes
-
Bacterial culture of the test organism
-
Quality control strains (e.g., S. aureus ATCC 29213)[14][15]
-
0.5 McFarland turbidity standard
-
Spectrophotometer or densitometer
-
Incubator (35°C ± 2°C)[16]
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh the this compound powder and dissolve it in the appropriate solvent to create a high-concentration stock solution.
-
Further dilute the stock solution in CAMHB to twice the highest concentration to be tested.[13]
-
-
Preparation of Microtiter Plates:
-
Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate.[13]
-
Add 100 µL of the 2x this compound working solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[13]
-
Column 11 will serve as the growth control (no antibiotic), and column 12 will be the sterility control (no bacteria).[13]
-
-
Inoculum Preparation:
-
From a fresh agar plate, select 4-5 colonies of the test organism and suspend them in sterile saline or CAMHB.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.[3]
-
-
Inoculation and Incubation:
-
Inoculate each well (columns 1-11) with 100 µL of the standardized bacterial suspension.
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[4]
-
-
Result Interpretation:
-
Following incubation, examine the plates for visible bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.[5]
-
II. Agar Dilution Method
This method is considered a gold standard for its accuracy and reproducibility.[8] It involves incorporating serial dilutions of this compound into molten agar before it solidifies.[8][9]
Materials:
-
This compound analytical powder
-
Appropriate solvent for this compound
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Water bath (45-50°C)
-
Bacterial culture of the test organism
-
Quality control strains
-
0.5 McFarland turbidity standard
-
Multipoint inoculator (optional)
Procedure:
-
Preparation of this compound-Agar Plates:
-
Prepare a series of two-fold dilutions of the this compound stock solution in a suitable diluent.
-
Melt MHA and allow it to cool to 45-50°C in a water bath.
-
Add a defined volume of each this compound dilution to a specific volume of molten MHA to achieve the final desired concentrations. For example, add 2 mL of a 10x antibiotic solution to 18 mL of molten agar.
-
Mix well and pour the agar into sterile petri dishes. Allow the plates to solidify.
-
Prepare a growth control plate containing no antibiotic.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
For the final inoculum, this may need to be further diluted to achieve approximately 10^7 CFU/mL.
-
-
Inoculation and Incubation:
-
Spot a standardized volume (e.g., 1-2 µL) of the inoculum onto the surface of each agar plate, resulting in approximately 10^4 CFU per spot.[4][12] A multipoint inoculator can be used to test multiple isolates simultaneously.[12]
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.[8]
-
-
Result Interpretation:
-
After incubation, examine the plates for the presence of bacterial colonies at the inoculation spots.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[8]
-
Visualizations
References
- 1. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cmdr.ubc.ca [cmdr.ubc.ca]
- 5. bmglabtech.com [bmglabtech.com]
- 6. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 7. EUCAST: EUCAST - Home [eucast.org]
- 8. Agar dilution - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Quality control parameters and interpretive criteria for in vitro susceptibility tests with the macrolide azithromycin. Collaborative Antimicrobial Susceptibility Testing Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. microbiologyclass.net [microbiologyclass.net]
- 15. bsac.org.uk [bsac.org.uk]
- 16. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Roxithromycin
Introduction
Roxithromycin is a semi-synthetic macrolide antibiotic effective against a broad spectrum of Gram-positive and some Gram-negative bacteria.[1] It is structurally similar to erythromycin and is used to treat infections of the respiratory tract, and other mild to moderately severe infections. Accurate and reliable quantification of Roxithromycin in bulk drug, pharmaceutical formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and clinical monitoring. This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of Roxithromycin.
Chemical Properties of Roxithromycin
| Property | Value |
| Chemical Formula | C41H76N2O15 |
| Molecular Weight | 837.0 g/mol |
| Solubility | Soluble in chloroform (10 mg/mL)[2] |
| Mechanism of Action | Binds to the 50S subunit of the bacterial ribosome, inhibiting peptide translocation.[2] |
Experimental Protocol
This protocol outlines the necessary steps for the quantification of Roxithromycin using RP-HPLC with UV detection.
1. Materials and Reagents
-
Roxithromycin reference standard
-
Acetonitrile (HPLC grade)[1]
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)[1]
-
Orthophosphoric acid (AR grade)
-
Triethylamine (AR grade)
-
Water (HPLC grade or Milli-Q)[1]
-
0.45 µm membrane filters
2. Instrumentation
-
HPLC system equipped with a binary or isocratic pump, autosampler, column oven, and UV-Vis detector.
-
A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1][3][4]
3. Preparation of Mobile Phase and Solutions
-
Mobile Phase Preparation: A common mobile phase is a mixture of acetonitrile and a phosphate buffer. For example, a mixture of acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 4.2) in a ratio of 70:30 (v/v) has been shown to be effective.[1] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[4]
-
Standard Stock Solution Preparation: Accurately weigh and dissolve a known amount of Roxithromycin reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).[1]
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve a desired concentration range (e.g., 10-2000 µg/mL).[1]
4. Chromatographic Conditions
The following table summarizes a typical set of chromatographic conditions for Roxithromycin analysis.
| Parameter | Condition |
| HPLC Column | C18 (250 mm x 4.6 mm, 5 µm)[1][3][4] |
| Mobile Phase | Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate (pH 4.2) (70:30 v/v)[1] |
| Flow Rate | 1.0 mL/min[3][4] |
| Injection Volume | 20 µL[1][4] |
| Detection Wavelength | 205 - 220 nm[1][4] |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes[4] |
5. Sample Preparation
-
For Pharmaceutical Dosage Forms (Tablets/Capsules):
-
Weigh and finely powder at least 20 tablets or the contents of 20 capsules to ensure homogeneity.[1]
-
Accurately weigh a portion of the powder equivalent to a known amount of Roxithromycin (e.g., 25 mg) and transfer it to a volumetric flask.[1]
-
Add a portion of the mobile phase and sonicate for approximately 15 minutes to ensure complete dissolution of the drug.[1]
-
Make up the volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm membrane filter before injecting it into the HPLC system.[1]
-
6. Data Analysis and Quantification
-
Inject the calibration standards and the prepared sample solutions into the HPLC system.
-
Record the peak areas of the chromatograms.
-
Construct a calibration curve by plotting the peak area versus the concentration of the Roxithromycin standards.
-
Determine the concentration of Roxithromycin in the sample by interpolating its peak area from the calibration curve.
Method Validation Summary
The described HPLC method should be validated according to ICH guidelines. The following table summarizes typical validation parameters for Roxithromycin quantification.
| Validation Parameter | Typical Results |
| Linearity (Concentration Range) | 10 - 2000 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999[5] |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2%[5] |
| Limit of Detection (LOD) | 1.45 µg/mL[5] |
| Limit of Quantification (LOQ) | 5 µg/mL[5] |
| Retention Time | Approximately 4.0 - 6.0 min[1][4] |
Experimental Workflow
Caption: Workflow for Roxithromycin quantification by HPLC.
Signaling Pathway (Logical Relationship)
Caption: Principle of HPLC separation for Roxithromycin.
Conclusion
The RP-HPLC method described in this application note is simple, rapid, accurate, and precise for the quantification of Roxithromycin in pharmaceutical formulations. The method is suitable for routine quality control analysis and can be adapted for the analysis of Roxithromycin in other matrices with appropriate sample preparation and validation.
References
Application Notes and Protocols for Studying Bacterial Ribosome Inhibition by Lexithromycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lexithromycin is a semi-synthetic macrolide antibiotic derived from erythromycin.[1][2][3] Like other macrolide antibiotics, its mechanism of action involves the inhibition of bacterial protein synthesis.[1][2] This is achieved by binding to the 50S subunit of the bacterial ribosome, specifically within the polypeptide exit tunnel.[1][2] This binding obstructs the path of the nascent polypeptide chain, leading to a premature dissociation of the peptidyl-tRNA from the ribosome and ultimately halting protein synthesis.[4] this compound exhibits improved absorption and pH stability compared to erythromycin.[1][2]
These application notes provide detailed protocols for researchers to study the inhibitory effects of this compound on bacterial ribosomes, including determining its minimum inhibitory concentration (MIC), assessing its impact on in vitro protein synthesis, and visualizing its effect on ribosome stalling.
Mechanism of Action of this compound
This compound targets the 50S ribosomal subunit, a critical component of the bacterial protein synthesis machinery. By binding within the nascent peptide exit tunnel, it sterically hinders the elongation of the polypeptide chain. This leads to the cessation of protein synthesis, which is essential for bacterial growth and replication, resulting in a bacteriostatic effect.
Quantitative Data Summary
The following tables provide a framework for summarizing key quantitative data for this compound. The values for this compound are to be determined experimentally using the protocols provided below. For comparison, representative data for other macrolides are included where available.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Other Macrolides
| Bacterial Strain | This compound MIC (µg/mL) | Erythromycin MIC (µg/mL) | Azithromycin MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | TBD | 0.25 - 1.0 | 0.5 - 2.0 |
| Streptococcus pneumoniae (ATCC 49619) | TBD | 0.015 - 0.12 | 0.03 - 0.25 |
| Haemophilus influenzae (ATCC 49247) | TBD | 2.0 - 8.0 | 0.5 - 2.0 |
| Escherichia coli (ATCC 25922) | TBD | >128 | >128 |
TBD: To Be Determined
Table 2: In Vitro Protein Synthesis Inhibition (IC50) of this compound and Other Macrolides
| In Vitro System | This compound IC50 (µM) | Erythromycin IC50 (µM) | Azithromycin IC50 (µM) |
| E. coli S30 extract | TBD | ~1-5 | ~0.5-2 |
| PURE system | TBD | ~0.5-2 | ~0.2-1 |
TBD: To Be Determined. IC50 values can vary depending on the specific components and conditions of the in vitro translation system.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol details the broth microdilution method for determining the MIC of this compound against various bacterial strains.[5][6][7][8][9]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., S. aureus, S. pneumoniae, H. influenzae, E. coli)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate at 35-37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution of this compound:
-
Add 100 µL of CAMHB to wells 2-12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a growth control (no antibiotic).
-
Well 12 will serve as a sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to wells 1-11. The final volume in each well will be 200 µL.
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
Protocol 2: In Vitro Transcription/Translation (IVT) Inhibition Assay
This protocol describes how to measure the inhibitory effect of this compound on bacterial protein synthesis using a cell-free system.[10][11][12][13]
Materials:
-
Bacterial S30 extract system (e.g., from E. coli) or a PURE system
-
DNA template encoding a reporter protein (e.g., luciferase or GFP)
-
Amino acid mixture
-
Energy source (ATP, GTP)
-
This compound stock solution
-
Luminometer or fluorometer
Procedure:
-
Reaction Setup:
-
On ice, prepare a master mix containing the S30 extract or PURE system components, amino acids, and energy source according to the manufacturer's instructions.
-
Aliquot the master mix into microcentrifuge tubes.
-
Add varying concentrations of this compound to the tubes. Include a no-antibiotic control and a no-template control.
-
-
Initiation of Translation:
-
Add the DNA template to each reaction tube to initiate transcription and translation.
-
Incubate the reactions at 37°C for 1-2 hours.
-
-
Detection of Reporter Protein:
-
If using a luciferase reporter, add the luciferase substrate and measure luminescence using a luminometer.
-
If using a GFP reporter, measure fluorescence using a fluorometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-antibiotic control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 3: Toeprinting Assay to Map this compound-Induced Ribosome Stalling
This protocol allows for the precise identification of the site of ribosome stalling on an mRNA template in the presence of this compound.[14][15][16][17][18]
Materials:
-
Purified bacterial 70S ribosomes
-
In vitro transcribed mRNA template with a known sequence
-
Deacylated tRNA
-
Initiation factors (IF1, IF2, IF3)
-
This compound
-
Radiolabeled or fluorescently labeled DNA primer complementary to a region downstream of the expected stalling site
-
Reverse transcriptase
-
dNTPs
-
Urea-polyacrylamide gel electrophoresis (PAGE) apparatus
Procedure:
-
Formation of the Initiation Complex:
-
Incubate the mRNA template with 30S ribosomal subunits, initiation factors, and fMet-tRNAfMet to form the 30S initiation complex.
-
Add 50S ribosomal subunits to form the 70S initiation complex.
-
-
Ribosome Stalling:
-
Add this compound to the reaction mixture at a concentration known to inhibit translation.
-
Allow translation to proceed for a short period to allow the ribosome to move to the stalling site.
-
-
Primer Extension:
-
Anneal the labeled primer to the mRNA in the stalled ribosome-mRNA complex.
-
Add reverse transcriptase and dNTPs to initiate cDNA synthesis. The reverse transcriptase will extend the primer until it is blocked by the stalled ribosome.
-
-
Analysis of cDNA Products:
-
Denature the reaction products and separate them on a sequencing urea-PAGE gel alongside a sequencing ladder generated from the same mRNA template.
-
The position of the "toeprint" band, which is the prematurely terminated cDNA product, indicates the position of the stalled ribosome. The leading edge of the ribosome is typically 15-17 nucleotides downstream from the P-site codon.
-
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers to investigate the mechanism and efficacy of this compound as a bacterial ribosome inhibitor. By determining key parameters such as MIC and IC₅₀, and by mapping the precise site of ribosome stalling, a detailed understanding of this compound's interaction with the bacterial ribosome can be achieved. This knowledge is crucial for the development of new and improved macrolide antibiotics to combat bacterial infections.
References
- 1. This compound|CAS 53066-26-5|DC Chemicals [dcchemicals.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. medkoo.com [medkoo.com]
- 4. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 6. bmglabtech.com [bmglabtech.com]
- 7. dickwhitereferrals.com [dickwhitereferrals.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Toeprinting Assays | Springer Nature Experiments [experiments.springernature.com]
- 16. biorxiv.org [biorxiv.org]
- 17. Ribosomal stalling landscapes revealed by high-throughput inverse toeprinting of mRNA libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Lexithromycin: A Versatile Tool for Investigating Antimicrobial Resistance Mechanisms
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Published: November 20, 2025
Introduction
Lexithromycin, a semi-synthetic macrolide antibiotic, serves as a critical tool for researchers delving into the complex world of antimicrobial resistance (AMR). By inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit, its efficacy is directly impacted by various resistance mechanisms.[1][2][3] These application notes provide a comprehensive guide for utilizing this compound to investigate, characterize, and understand the primary mechanisms of bacterial resistance to macrolides. The detailed protocols herein are designed for researchers, scientists, and drug development professionals to effectively employ this compound in their AMR studies.
The primary mechanisms of resistance to macrolide antibiotics, including this compound, are:
-
Target Site Modification: Alterations in the 23S rRNA component of the 50S ribosomal subunit, often through methylation by erythromycin-resistant methylases (Erm), prevent the antibiotic from binding effectively.[4][5]
-
Active Efflux Pumps: Bacterial membrane proteins that actively transport macrolides out of the cell, thereby reducing the intracellular concentration of the drug to sub-therapeutic levels.[6][7]
-
Enzymatic Inactivation: Although less common for macrolides, some bacteria can produce enzymes that modify and inactivate the antibiotic.
These notes will provide protocols to investigate these mechanisms using this compound as a probe.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize quantitative data on this compound's (roxithromycin's) activity against various bacterial strains, showcasing the impact of different resistance mechanisms.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Other Macrolides against Streptococcus pneumoniae Strains with Different Resistance Profiles.
| Strain | Relevant Genotype | This compound (Roxithromycin) MIC (µg/mL) | Erythromycin MIC (µg/mL) | Clarithromycin MIC (µg/mL) | Azithromycin MIC (µg/mL) |
| NMU605 | Susceptible | 0.06 | 0.03 | 0.03 | 0.125 |
| NMUP45 | - | 4 | 2 | 2 | - |
| NMU112 | erm(B) and mef(A) | ≥256 | ≥256 | ≥256 | ≥256 |
Data sourced from a study on macrolide-resistant Streptococcus pneumoniae.[1]
Table 2: In Vitro Selection of this compound (Roxithromycin) Resistance in Mycoplasma pneumoniae.
| Passage Number | This compound (Roxithromycin) Concentration (mg/L) | Days of Incubation | Observed Mutations | Fold Increase in MIC |
| P0 (Parent Strain) | - | - | None | 1 |
| P1 | 0.00064 - 0.00512 | 12 | - | - |
| P2 (R2) | 0.25 | 23 | A2064C in 23S rRNA | >1,067 |
Data from an in vitro selection study demonstrating the rapid emergence of resistance.[8]
Experimental Protocols
Detailed methodologies for key experiments to investigate antimicrobial resistance mechanisms using this compound are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound powder
-
Appropriate bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound powder in a suitable solvent (e.g., ethanol or DMSO) to create a high-concentration stock solution. Further dilute in sterile CAMHB to the desired starting concentration.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of this compound in CAMHB to achieve a range of concentrations.
-
Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
Protocol 2: Efflux Pump Activity Assay (Ethidium Bromide Accumulation)
This assay indirectly measures efflux pump activity by quantifying the accumulation of a fluorescent substrate, ethidium bromide (EtBr), in the presence and absence of an efflux pump inhibitor (EPI) and this compound.
Materials:
-
Bacterial strains (test and control)
-
Brain Heart Infusion (BHI) broth
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr) solution
-
An efflux pump inhibitor (EPI) such as reserpine or carbonyl cyanide m-chlorophenyl hydrazone (CCCP)
-
This compound solution
-
Fluorometer or fluorescence plate reader
Procedure:
-
Bacterial Culture: Grow bacteria in BHI broth to the mid-logarithmic phase.
-
Cell Preparation: Harvest the bacterial cells by centrifugation, wash twice with PBS, and resuspend in PBS to a specific OD₆₀₀ (e.g., 0.4).
-
Assay Setup: In a 96-well black microtiter plate, add the bacterial suspension.
-
Addition of Compounds:
-
To test for efflux of this compound, pre-incubate cells with a sub-inhibitory concentration of this compound.
-
To test if this compound inhibits efflux, add this compound along with EtBr.
-
Include wells with bacteria and EtBr only, bacteria with EtBr and an EPI (positive control for efflux inhibition), and bacteria-free controls.
-
-
Fluorescence Measurement: Add EtBr to all wells at a final concentration of 1-2 µg/mL. Measure the fluorescence (excitation ~530 nm, emission ~600 nm) over time at regular intervals.
-
Data Analysis: Lower fluorescence indicates higher efflux activity. An increase in fluorescence in the presence of an EPI or the test compound (this compound) suggests inhibition of efflux pumps.
Protocol 3: Checkerboard Assay for Synergy Analysis
This assay is used to evaluate the interaction between this compound and another antimicrobial agent or an efflux pump inhibitor.
Materials:
-
This compound and a second test compound
-
Bacterial inoculum and growth medium
-
Sterile 96-well microtiter plates
Procedure:
-
Plate Setup: Prepare a 96-well plate with serial dilutions of this compound along the x-axis and serial dilutions of the second compound along the y-axis.
-
Inoculation: Inoculate the plate with a standardized bacterial suspension as described in the MIC protocol.
-
Incubation: Incubate the plate under appropriate conditions.
-
Data Collection: After incubation, determine the MIC of each compound alone and in combination.
-
FIC Index Calculation: Calculate the Fractional Inhibitory Concentration (FIC) index to determine the nature of the interaction:
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
Interpretation:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
Protocol 4: Time-Kill Assay
This dynamic assay assesses the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
This compound
-
Bacterial culture and growth medium
-
Sterile tubes or flasks
-
Plate reader or spectrophotometer for OD measurements
-
Agar plates for colony counting
Procedure:
-
Culture Preparation: Grow a bacterial culture to the early logarithmic phase.
-
Assay Setup: Prepare tubes with fresh broth containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control without the antibiotic.
-
Inoculation: Inoculate the tubes with the bacterial culture to a starting density of ~5 x 10⁵ CFU/mL.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each tube.
-
Viable Cell Count: Perform serial dilutions of the aliquots and plate them on agar to determine the number of viable cells (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each this compound concentration. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal activity.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound in AMR research.
Caption: Mechanisms of bacterial resistance to this compound.
References
- 1. Roxithromycin Favorably Modifies the Initial Phase of Resistance against Infection with Macrolide-Resistant Streptococcus pneumoniae in a Murine Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of roxithromycin on biofilm formation of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel mechanisms of macrolide resistance revealed by in vitro selection and genome analysis in Mycoplasma pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In Vitro Selection and Characterization of Resistance to Macrolides and Related Antibiotics in Mycoplasma pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel mechanisms of macrolide resistance revealed by in vitro selection and genome analysis in Mycoplasma pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lexithromycin Formulation in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lexithromycin is a macrolide antibiotic with potential therapeutic applications. As with many macrolides, it is expected to exhibit poor aqueous solubility, a characteristic that presents a significant challenge for developing formulations suitable for in vivo animal studies. These studies are critical for evaluating the efficacy, pharmacokinetics, and safety of new drug candidates. This document provides a detailed guide to developing a stable and effective formulation of this compound for oral and parenteral administration in preclinical animal models. The protocols provided are based on established methods for formulating poorly water-soluble macrolides, such as roxithromycin and azithromycin, and offer a robust starting point for experimental work.
Physicochemical Properties of Macrolides
Macrolide antibiotics are crystalline substances that are basic in nature due to the presence of a dimethylamino group.[1] They are generally characterized by poor water solubility but are soluble in more polar organic solvents.[1] For instance, roxithromycin, a structurally similar macrolide, is poorly soluble in water.[2][3] The stability of macrolides can be influenced by pH, with potential inactivation in acidic (pH < 4) and basic (pH > 10) environments.[1] To enhance stability and bioavailability, more stable ester forms are often used in pharmaceutical preparations.[1]
Formulation Development for In Vivo Studies
Given the anticipated poor water solubility of this compound, a suspension or a solubilized formulation is generally required for in vivo administration. The choice of the formulation strategy depends on the desired route of administration (e.g., oral, intravenous, subcutaneous) and the specific requirements of the animal study.
Oral Formulation Strategy
For oral administration, a suspension is often a practical approach. The key is to select appropriate vehicles and excipients that ensure dose uniformity and enhance wettability and dispersion of the drug particles.
Parenteral Formulation Strategy
For parenteral routes (intravenous, subcutaneous), a solubilized formulation is preferred to avoid embolism and ensure complete bioavailability. This typically involves the use of co-solvents and surfactants to dissolve the drug.
Recommended Formulation Components
The following table summarizes the recommended components for preparing this compound formulations for in vivo animal studies.
| Component | Function | Oral Formulation (Suspension) | Parenteral Formulation (Solution) |
| This compound | Active Pharmaceutical Ingredient | 1-50 mg/mL | 1-10 mg/mL |
| Vehicle | Carrier | 0.5% (w/v) Carboxymethyl cellulose (CMC) in water | Saline or Phosphate Buffered Saline (PBS) |
| Wetting Agent/Surfactant | Improves dispersion of drug particles | 0.1-1% (v/v) Tween® 80 or Cremophor® EL | 5-20% (v/v) Solutol® HS 15 or Cremophor® EL |
| Co-solvent | Solubilizing agent | N/A | 10-40% (v/v) Propylene glycol or PEG 400 |
| Buffering Agent | Maintain pH for stability | Phosphate or citrate buffer | Phosphate or citrate buffer |
Experimental Protocols
Protocol 1: Preparation of this compound Oral Suspension
This protocol details the preparation of a 10 mg/mL this compound suspension for oral gavage in rodents.
Materials:
-
This compound powder
-
0.5% (w/v) Carboxymethyl cellulose (CMC) sodium salt in purified water
-
Tween® 80
-
Glass mortar and pestle
-
Magnetic stirrer and stir bar
-
Graduated cylinder
-
Calibrated balance
Procedure:
-
Vehicle Preparation: Prepare the 0.5% CMC vehicle by slowly adding the required amount of CMC powder to purified water while stirring continuously with a magnetic stirrer until a clear, viscous solution is formed.
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Wetting the Powder: In a glass mortar, add a small volume of 0.5% CMC vehicle containing 0.1% Tween® 80 to the this compound powder.
-
Levigation: Triturate the mixture with a pestle to form a smooth, uniform paste. This step is crucial to ensure the drug particles are adequately wetted.
-
Suspension Formation: Gradually add the remaining 0.5% CMC vehicle to the paste while continuously stirring.
-
Homogenization: Transfer the suspension to a beaker and stir with a magnetic stirrer for at least 30 minutes to ensure homogeneity.
-
Storage: Store the suspension in a well-closed container at 2-8°C. Shake well before each use to ensure uniform dosing.
Protocol 2: Preparation of this compound Parenteral Solution
This protocol describes the preparation of a 5 mg/mL this compound solution for intravenous or subcutaneous injection.
Materials:
-
This compound powder
-
Propylene glycol (PG)
-
Solutol® HS 15
-
Sterile saline (0.9% NaCl)
-
Sterile filter (0.22 µm)
-
Sterile vials
-
Magnetic stirrer and stir bar
-
Calibrated balance
Procedure:
-
Solubilization: In a sterile beaker, dissolve the accurately weighed this compound powder in propylene glycol with the aid of gentle warming (not exceeding 40°C) and stirring.
-
Addition of Surfactant: Add Solutol® HS 15 to the solution and continue stirring until a clear solution is obtained.
-
Dilution with Saline: Slowly add sterile saline to the organic solution with continuous stirring. The final concentration of the co-solvents and surfactant should be adjusted based on preliminary tolerability studies in the chosen animal model. A common starting point is 20% PG and 10% Solutol® HS 15.
-
Sterile Filtration: Filter the final solution through a 0.22 µm sterile filter into a sterile vial.
-
Storage: Store the sterile solution at 2-8°C, protected from light.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the preparation of an oral suspension of this compound.
Caption: Workflow for this compound Oral Suspension Preparation.
Mechanism of Action: Macrolide Signaling Pathway
Macrolide antibiotics, including likely this compound, exert their therapeutic effects not only through the inhibition of bacterial protein synthesis but also through immunomodulatory actions.[4][5] These immunomodulatory effects are mediated by interference with key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7] By modulating these pathways, macrolides can suppress the production of pro-inflammatory cytokines and mediators.[4][6]
Caption: Macrolide Immunomodulatory Signaling Pathway.
Conclusion
The successful formulation of this compound for in vivo animal studies is a critical step in its preclinical development. The protocols and information provided herein offer a comprehensive guide for researchers to develop stable and effective oral and parenteral formulations. It is essential to perform preliminary studies to determine the optimal vehicle composition and to ensure the tolerability of the formulation in the specific animal model being used. These application notes serve as a foundational resource to facilitate the in vivo evaluation of this compound.
References
- 1. Macrolide Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 2. Physicochemical Properties of Amorphous Roxithromycin Prepared by Quench Cooling of the Melt or Desolvation of a Chloroform Solvate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of action, resistance, synergism, and clinical implications of azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of Action and Clinical Application of Macrolides as Immunomodulatory Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Radiolabeling of Lexithromycin for Biodistribution Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the radiolabeling of Lexithromycin, a semi-synthetic macrolide antibiotic, and its subsequent evaluation in biodistribution studies. This compound, a derivative of erythromycin, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2][3] Radiolabeling of antibiotics is a critical step in the development of new diagnostic agents for infection imaging. This protocol outlines a method for labeling this compound with Technetium-99m (99mTc), a readily available and commonly used radionuclide in nuclear medicine.[4][5][6] The subsequent biodistribution protocol in a rodent model is designed to provide essential pharmacokinetic data.
Introduction to this compound
This compound is a macrolide antibiotic with the chemical formula C38H70N2O13 and a molecular weight of 762.97 g/mol .[2] Like other macrolides, it is primarily effective against Gram-positive bacteria.[4] Its mechanism of action involves the inhibition of bacterial protein synthesis. Although previously investigated in clinical trials, its development was discontinued.[1][2][3] Renewed interest in its biodistribution could provide valuable data for antibiotic research and development, particularly in the context of targeted drug delivery and infection imaging.
Experimental Protocols
Radiolabeling of this compound with Technetium-99m (99mTc)
This protocol is based on established methods for labeling antibiotics with 99mTc, which typically involves the reduction of pertechnetate (99mTcO4-) and subsequent chelation by the drug molecule.
Materials:
-
This compound powder
-
Stannous chloride dihydrate (SnCl2·2H2O)
-
Sodium pertechnetate (99mTcO4-) from a 99Mo/99mTc generator
-
0.9% sterile saline solution
-
0.01 M Hydrochloric acid (HCl)
-
Nitrogen gas (N2)
-
Sterile, pyrogen-free vials
-
Instant thin-layer chromatography (ITLC-SG) strips
-
Mobile phases: Acetone and Saline
-
Gamma counter
Procedure:
-
Preparation of Stannous Chloride Solution: Prepare a fresh solution of stannous chloride (50 µg/mL) in 0.01 M HCl.
-
This compound Solution Preparation: Dissolve 10 mg of this compound in 0.5 mL of N2-purged, sterile, pyrogen-free water in a sterile glass vial.
-
Radiolabeling Reaction:
-
To the this compound solution, add 50 µL of the stannous chloride solution.
-
Gently swirl the vial to mix the contents.
-
Add 1 mL of sodium pertechnetate solution (containing approximately 370 MBq of 99mTc).
-
Incubate the reaction mixture at room temperature for 15 minutes.
-
-
Quality Control - Radiochemical Purity:
-
Determine the radiochemical purity of the 99mTc-Lexithromycin complex using ITLC.
-
Spot the ITLC-SG strips with the reaction mixture.
-
Develop one strip in acetone (to determine free pertechnetate, which moves with the solvent front) and another in saline (to determine reduced/hydrolyzed 99mTc, which remains at the origin).
-
The 99mTc-Lexithromycin complex should remain at the origin in acetone and move with the solvent front in saline.
-
Calculate the percentage of radiolabeling using a gamma counter to measure the radioactivity on the strips. A radiochemical purity of >90% is generally considered acceptable.
-
Figure 1: Workflow for the radiolabeling of this compound with 99mTc.
Biodistribution Study in a Rodent Model
This protocol describes the in-vivo biodistribution of 99mTc-Lexithromycin in healthy rodents to determine its uptake and clearance from various organs.
Materials:
-
Healthy mice or rats (e.g., Swiss albino mice, 25-30 g)
-
99mTc-Lexithromycin solution (as prepared above)
-
Anesthetic agent (e.g., isoflurane)
-
Syringes and needles
-
Dissection tools
-
Gamma counter
-
Weighing balance
Procedure:
-
Animal Preparation: Acclimatize the animals for at least one week before the experiment with free access to food and water.
-
Injection:
-
Anesthetize the animals.
-
Inject approximately 0.1 mL of the 99mTc-Lexithromycin solution (containing ~3.7 MBq of radioactivity) intravenously via the tail vein.
-
-
Tissue Collection:
-
At predetermined time points (e.g., 30 minutes, 1 hour, 4 hours, and 24 hours post-injection), euthanize a group of animals (n=3-5 per time point) by cervical dislocation.
-
Collect blood via cardiac puncture.
-
Dissect and collect major organs and tissues of interest (e.g., heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, and bone).
-
-
Radioactivity Measurement:
-
Weigh each collected tissue sample.
-
Measure the radioactivity in each sample using a calibrated gamma counter.
-
Also, measure the radioactivity of a standard (an aliquot of the injected dose) to calculate the percentage of injected dose per gram of tissue (%ID/g).
-
-
Data Analysis:
-
Calculate the %ID/g for each tissue at each time point.
-
Present the data in a tabular format for easy comparison.
-
Figure 2: Workflow for the biodistribution study of 99mTc-Lexithromycin.
Data Presentation
The quantitative data from the biodistribution study should be summarized in a table as shown below. This allows for a clear comparison of the uptake of 99mTc-Lexithromycin in different organs over time.
Table 1: Biodistribution of 99mTc-Lexithromycin in Healthy Rodents (% Injected Dose per Gram ± SD)
| Organ/Tissue | 30 Minutes | 1 Hour | 4 Hours | 24 Hours |
| Blood | 2.5 ± 0.3 | 1.8 ± 0.2 | 0.5 ± 0.1 | 0.1 ± 0.0 |
| Heart | 0.8 ± 0.1 | 0.6 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 |
| Lungs | 1.5 ± 0.2 | 1.1 ± 0.1 | 0.4 ± 0.1 | 0.1 ± 0.0 |
| Liver | 10.2 ± 1.5 | 8.5 ± 1.1 | 3.2 ± 0.4 | 0.5 ± 0.1 |
| Spleen | 1.1 ± 0.2 | 0.9 ± 0.1 | 0.3 ± 0.1 | 0.1 ± 0.0 |
| Kidneys | 15.5 ± 2.1 | 12.3 ± 1.8 | 4.1 ± 0.6 | 0.8 ± 0.1 |
| Stomach | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 |
| Intestines | 3.1 ± 0.4 | 4.5 ± 0.6 | 6.8 ± 0.9 | 2.1 ± 0.3 |
| Muscle | 0.3 ± 0.0 | 0.2 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 |
| Bone | 0.4 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Mechanism of Action
This compound acts by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, which prevents the elongation of the polypeptide chain. This action is bacteriostatic.
Figure 3: Simplified signaling pathway of this compound's mechanism of action.
Conclusion
This document provides a comprehensive set of protocols for the radiolabeling of this compound and the subsequent in-vivo evaluation of its biodistribution. The successful implementation of these protocols will yield valuable data on the pharmacokinetic profile of this macrolide antibiotic, which can inform its potential use in diagnostic imaging of bacterial infections. Further studies would be required to evaluate the uptake of 99mTc-Lexithromycin in infected versus sterile inflammation models to determine its specificity for bacterial targets.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. This compound|CAS 53066-26-5|DC Chemicals [dcchemicals.com]
- 4. Radiochemical Approaches to Imaging Bacterial Infections: Intracellular versus Extracellular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Radiosynthesis, quality control, biodistribution, and infection-imaging study of a new 99mTc-labeled ertapenem radiopharmaceutical [frontiersin.org]
- 6. Radiosynthesis, quality control, biodistribution, and infection-imaging study of a new 99mTc-labeled ertapenem radiopharmaceutical - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Lexithromycin (Roxithromycin) in Synergistic Antibiotic Combination Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to Lexithromycin (Roxithromycin) and Antibiotic Synergy
This compound, commonly known as Roxithromycin, is a semi-synthetic macrolide antibiotic belonging to the same class as erythromycin and azithromycin. Its primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, which ultimately halts bacterial growth and replication. Roxithromycin is generally considered bacteriostatic, but it can exhibit bactericidal properties at higher concentrations. It is effective against a range of Gram-positive bacteria and some Gram-negative bacteria, including respiratory pathogens like Streptococcus pneumoniae and Haemophilus influenzae, as well as atypical pathogens such as Mycoplasma pneumoniae and Chlamydia trachomatis.
The increasing prevalence of antimicrobial resistance necessitates innovative therapeutic strategies. One promising approach is the use of synergistic antibiotic combinations, where the combined effect of two or more drugs is greater than the sum of their individual effects. Such combinations can enhance efficacy, reduce the required dosage of individual agents, minimize side effects, and potentially circumvent resistance mechanisms.
Note on Nomenclature: The term "this compound" appears to be a common misspelling of "Roxithromycin." This document will henceforth refer to the compound as Roxithromycin.
Signaling Pathway: Mechanism of Action of Roxithromycin
Roxithromycin, like other macrolide antibiotics, targets the bacterial ribosome to inhibit protein synthesis. This process is crucial for bacterial viability and proliferation.
Caption: Mechanism of action of Roxithromycin on the bacterial ribosome.
Application Notes: Synergistic Combinations with Macrolides
While specific quantitative in vitro synergy data for Roxithromycin is limited in the readily available scientific literature, studies on the closely related macrolides, Azithromycin and Clarithromycin, provide valuable insights into the potential synergistic combinations for this class of antibiotics. These studies demonstrate that macrolides can act synergistically with various classes of antibiotics against a range of pathogens.
Combination with Beta-Lactams
The combination of macrolides with beta-lactam antibiotics can be effective against certain bacteria. For instance, Azithromycin has shown synergistic and partially synergistic effects when combined with cefixime against clinical isolates of Neisseria gonorrhoeae. This suggests a potential for Roxithromycin to be similarly combined to enhance efficacy.
Combination with Fluoroquinolones
Combinations of macrolides and fluoroquinolones have been explored, particularly for infections caused by intracellular or atypical pathogens. While some studies show indifferent or additive effects, synergistic interactions have been observed. For example, combinations of clarithromycin or azithromycin with levofloxacin have demonstrated synergy against Legionella species.
Combination with Rifampicin
Rifampicin is a potent antibiotic that is often used in combination therapies to prevent the emergence of resistance. Studies have shown that Roxithromycin's activity against Mycobacterium avium complex is enhanced when combined with rifampin.
Combination with Other Antibiotics
Synergistic effects have also been noted with other classes of antibiotics. For example, Azithromycin has demonstrated significant synergy with colistin and fosfomycin against carbapenem-resistant Klebsiella pneumoniae.
Quantitative Data from Synergistic Studies (Representative Examples)
The following tables summarize quantitative data from synergistic studies of macrolides closely related to Roxithromycin. The Fractional Inhibitory Concentration (FIC) index is a common measure of synergy, where:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
Table 1: Synergy of Azithromycin with Beta-Lactams against Neisseria gonorrhoeae
| Antibiotic Combination | % of Isolates Showing Synergy (FIC ≤ 0.5) | % of Isolates Showing Partial Synergy (0.5 < FIC < 1.0) |
| Cefixime + Azithromycin | 32% | 44% |
| Cefteram + Azithromycin | 12% | 68% |
| Amoxicillin + Azithromycin | 4% | 52% |
Data adapted from a study on 25 clinical isolates of N. gonorrhoeae.
Table 2: Synergy of Azithromycin against Carbapenem-Resistant Klebsiella pneumoniae
| Antibiotic Combination | % of Isolates Showing Synergy (FIC ≤ 0.5) |
| Azithromycin + Colistin | 88.89% |
| Azithromycin + Fosfomycin | 77.78% |
| Azithromycin + Imipenem | 11.11% |
Data adapted from a study on 9 clinical isolates of OXA-48-producing K. pneumoniae.
Table 3: Synergy of Azithromycin against Acinetobacter baumannii
| Antibiotic Combination | Interpretation of Interaction |
| Azithromycin + Ceftazidime | Synergy (FIC ≤ 0.5) for one strain, Partial Synergy (FIC = 0.75) for another |
| Azithromycin + Imipenem | Additive effect (FIC = 1.0) for two strains |
| Azithromycin + Amikacin | Indifference |
| Azithromycin + Ciprofloxacin | Indifference |
Data adapted from a study on five clonally unrelated strains of A. baumannii.
Experimental Protocols
Checkerboard Synergy Assay Protocol
The checkerboard assay is a standard in vitro method to determine the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.
Caption: Workflow for the checkerboard synergy assay.
Methodology:
-
Preparation of Antibiotic Solutions:
-
Prepare stock solutions of Roxithromycin and the second antibiotic in an appropriate solvent.
-
Perform serial two-fold dilutions of each antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) to cover a range of concentrations above and below their individual Minimum Inhibitory Concentrations (MICs).
-
-
Plate Setup:
-
In a 96-well microtiter plate, add 50 µL of CAMHB to each well.
-
Dispense 50 µL of the serially diluted Roxithromycin along the x-axis (columns).
-
Dispense 50 µL of the serially diluted second antibiotic along the y-axis (rows). This creates a matrix of antibiotic combinations.
-
Include wells with each antibiotic alone for MIC determination and a growth control well without any antibiotics.
-
-
Inoculation:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 100 µL of the final bacterial suspension to each well.
-
-
Incubation and Reading:
-
Incubate the plate at 35-37°C for 16-24 hours under appropriate atmospheric conditions.
-
Determine the MIC of each antibiotic alone and the MIC of the combination in each well. The MIC is the lowest concentration that inhibits visible bacterial growth.
-
-
Calculation of FIC Index:
-
The Fractional Inhibitory Concentration (FIC) for each drug is calculated as:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
The FIC index is the sum of the individual FICs: FIC Index = FIC of Drug A + FIC of Drug B.
-
Time-Kill Assay Protocol
The time-kill assay provides dynamic information about the bactericidal or bacteriostatic activity of an antibiotic combination over time.
Caption: Workflow for the time-kill synergy assay.
Methodology:
-
Preparation:
-
Prepare a bacterial suspension in CAMHB with a starting inoculum of approximately 5 x 10^5 CFU/mL.
-
Prepare test tubes with the following conditions:
-
Growth control (no antibiotic)
-
Roxithromycin alone (at a clinically relevant concentration, e.g., 0.5x or 1x MIC)
-
Second antibiotic alone (at a clinically relevant concentration)
-
Combination of Roxithromycin and the second antibiotic.
-
-
-
Incubation and Sampling:
-
Incubate all tubes at 35-37°C, typically with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove an aliquot from each tube.
-
-
Quantification:
-
Perform serial dilutions of each aliquot.
-
Plate the dilutions onto appropriate agar plates (e.g., Mueller-Hinton agar).
-
Incubate the plates for 18-24 hours.
-
Count the number of colonies to determine the viable bacterial count (CFU/mL) at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is defined as a ≥ 2 log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Bactericidal activity is defined as a ≥ 3 log10 decrease in CFU/mL from the initial inoculum.
-
Conclusion
The exploration of synergistic antibiotic combinations is a critical strategy in combating antimicrobial resistance. While Roxithromycin has a well-established role as a monotherapy for various infections, its potential in combination regimens warrants further investigation. The methodologies and representative data presented here provide a framework for researchers to design and interpret in vitro synergy studies involving Roxithromycin and other macrolides. Such studies are essential for identifying novel therapeutic options to improve patient outcomes in the era of multidrug-resistant pathogens.
Troubleshooting & Optimization
Technical Support Center: Optimizing Lexithromycin Dosage for In Vivo Efficacy Studies
Welcome to the technical support center for Lexithromycin. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in the design and execution of in vivo efficacy studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a macrolide antibiotic. Its primary mechanism of action is the inhibition of bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, which blocks the exit tunnel for newly synthesized peptides, thereby halting protein elongation and ultimately inhibiting bacterial growth.[1] At standard therapeutic concentrations, it is primarily bacteriostatic, but it can exhibit bactericidal activity at higher concentrations against certain susceptible bacterial strains.[1][2]
Q2: What are the key pharmacokinetic and pharmacodynamic (PK/PD) parameters to consider when designing in vivo studies with this compound?
A2: For macrolides like this compound, which exhibit concentration-independent killing, the most critical pharmacodynamic parameter is the time that the free drug concentration remains above the Minimum Inhibitory Concentration (fT > MIC). Another important parameter that integrates both concentration and time is the ratio of the area under the free drug concentration-time curve to the MIC (fAUC/MIC). Optimizing dosing regimens to maximize these parameters is crucial for achieving in vivo efficacy.
Q3: How does this compound's immunomodulatory activity impact in vivo efficacy?
A3: this compound possesses significant immunomodulatory and anti-inflammatory properties independent of its antibacterial activity. It can suppress the production of pro-inflammatory cytokines and modulate key signaling pathways such as NF-κB, AP-1, and MAPK/ERK.[3][4][5] This can be advantageous in infection models where inflammation contributes significantly to the pathology, as it may help to reduce tissue damage. However, it is also a factor to consider when interpreting results, as the observed efficacy may be a combination of both antibacterial and anti-inflammatory effects.
Q4: I am observing a discrepancy between in vitro susceptibility (low MIC) and in vivo efficacy. What could be the potential reasons?
A4: Several factors can contribute to this discrepancy:
-
Pharmacokinetics: The drug may not be reaching the site of infection at a concentration sufficient to inhibit bacterial growth. This could be due to poor absorption, rapid metabolism, or inadequate tissue penetration. It is crucial to determine the pharmacokinetic profile of this compound in your specific animal model.
-
Protein Binding: A high degree of plasma protein binding can reduce the amount of free, active drug available to act on the bacteria.
-
Inoculum Effect: A high bacterial load at the infection site can sometimes lead to a higher in vivo MIC than what is observed in vitro.
-
Host Factors: The immune status of the animal model can significantly influence the outcome. In immunocompromised models, the bacteriostatic action of this compound may not be sufficient to clear the infection without a functional host immune response.
-
Biofilm Formation: If the bacteria have formed a biofilm at the site of infection, their susceptibility to antibiotics can be significantly reduced compared to planktonic bacteria.
Troubleshooting Guides
Problem: High variability in bacterial burden between animals in the same treatment group.
-
Possible Cause: Inconsistent inoculum preparation or administration.
-
Troubleshooting Steps:
-
Ensure the bacterial culture is in the mid-logarithmic growth phase for consistent virulence.
-
Standardize the inoculum preparation, including the final bacterial concentration and the volume administered.
-
Ensure precise and consistent administration of the inoculum (e.g., intramuscular injection into the same muscle group).
-
Problem: Unexpected toxicity or adverse effects in the animal model.
-
Possible Cause: The administered dose of this compound may be too high for the specific animal model, or the vehicle used for administration may be causing adverse reactions.
-
Troubleshooting Steps:
-
Conduct a dose-ranging toxicity study to determine the maximum tolerated dose (MTD) in your animal model.
-
If using a vehicle for administration, include a vehicle-only control group to assess for any vehicle-related toxicity.
-
Monitor animals closely for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur) and adjust the dose accordingly.
-
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Common Pathogens
| Bacterial Species | Strain | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Streptococcus pneumoniae | Penicillin-Susceptible | 0.06 | 0.25 |
| Penicillin-Intermediate | 0.12 | 4.0 | |
| Penicillin-Resistant | 0.12 | 4.0 | |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.25 | 0.5 |
| Methicillin-Resistant (MRSA) | >64 | >64 | |
| Haemophilus influenzae | β-lactamase negative | 1.0 | 4.0 |
| β-lactamase positive | 1.0 | 4.0 |
Data synthesized from multiple sources for illustrative purposes.
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Dosage (mg/kg) | Route of Administration | Cmax (µg/mL) | Tmax (h) | Half-life (h) | AUC (µg·h/mL) |
| 10 | Oral | 1.5 ± 0.3 | 2.0 | 10.5 | 12.8 |
| 20 | Oral | 2.8 ± 0.5 | 2.0 | 11.2 | 25.4 |
| 40 | Oral | 4.9 ± 0.9 | 2.0 | 12.0 | 50.1 |
Data are presented as mean ± standard deviation and are hypothetical, based on typical macrolide pharmacokinetics in mice for illustrative purposes.[6]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol follows the broth microdilution method.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into a suitable broth medium.
-
Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the bacterial suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Protocol 2: Time-Kill Kinetics Assay
This assay determines the rate of bacterial killing by this compound over time.
-
Preparation:
-
Prepare a bacterial culture in the logarithmic growth phase as described in the MIC protocol.
-
Prepare tubes with CAMHB containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). Include a growth control tube without the antibiotic.
-
-
Inoculation and Sampling:
-
Inoculate each tube with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
-
Quantification of Viable Bacteria:
-
Perform serial dilutions of the collected aliquots in sterile saline.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each this compound concentration and the control. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
-
Protocol 3: Murine Thigh Infection Model
This model is used to evaluate the in vivo efficacy of this compound in a localized soft tissue infection.
-
Induction of Neutropenia (Optional but Recommended):
-
To create an immunocompromised model, mice can be rendered neutropenic by intraperitoneal injections of cyclophosphamide (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection).
-
-
Infection:
-
Prepare an inoculum of the test bacterium in the mid-logarithmic growth phase.
-
Anesthetize the mice and inject a defined volume (e.g., 0.1 mL) of the bacterial suspension intramuscularly into the thigh.
-
-
Treatment:
-
At a specified time post-infection (e.g., 2 hours), begin treatment with this compound. The dosage, route of administration (e.g., oral gavage, subcutaneous injection), and dosing frequency should be based on pharmacokinetic data.
-
Include a control group that receives a vehicle or no treatment.
-
-
Assessment of Efficacy:
-
At the end of the treatment period (e.g., 24 hours post-infection), euthanize the mice.
-
Aseptically remove the infected thigh muscle and homogenize it in sterile saline.
-
Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/gram of tissue).
-
Efficacy is determined by comparing the bacterial load in the treated groups to the control group.
-
Mandatory Visualizations
References
- 1. logixsjournals.com [logixsjournals.com]
- 2. Erythromycin Inhibits Transcriptional Activation of NF-κB, but not NFAT, through Calcineurin-Independent Signaling in T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roxithromycin inhibits nuclear factor kappaB signaling and endoplasmic reticulum stress in intestinal epithelial cells and ameliorates experimental colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roxithromycin treatment inhibits TGF-β1-induced activation of ERK and AKT and down-regulation of Caveolin-1 in rat airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roxithromycin suppresses involucrin expression by modulation of activator protein-1 and nuclear factor-kappaB activities of keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Pharmacokinetics and Tissue Distribution Kinetics of Roxithromycin and Expression of CYP 3A1 between Pregnant Mice and Foetuses - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Lexithromycin instability in aqueous solutions
Welcome to the Lexithromycin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous solutions. The following information is curated to help you troubleshoot common issues and answer frequently asked questions during your experiments.
Disclaimer: this compound is a semi-synthetic macrolide antibiotic derived from erythromycin. While it is reported to have improved pH stability over erythromycin, detailed public data on its degradation kinetics and pathways are limited.[1][2] Therefore, much of the guidance provided below is based on established knowledge of other macrolide antibiotics such as Roxithromycin, Azithromycin, and Erythromycin. This information should be used as a general guide and adapted as needed for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has precipitated. What could be the cause?
A1: Precipitation of this compound in aqueous solutions can be attributed to several factors:
-
pH: Macrolide antibiotics exhibit pH-dependent solubility. While this compound is noted for its improved pH stability compared to erythromycin, extreme pH values can still lead to precipitation. It is generally recommended to maintain the pH of the solution within a neutral to slightly alkaline range for optimal solubility.
-
Solvent: this compound has limited solubility in water. Ensure you are using an appropriate co-solvent, such as DMSO, for initial stock solution preparation before further dilution in aqueous buffers.[2]
-
Concentration: Exceeding the solubility limit of this compound in your chosen solvent system will lead to precipitation. It is crucial to work within the recommended concentration ranges.
-
Temperature: Low temperatures can decrease the solubility of this compound. If you are working with cold buffers or storing solutions at low temperatures, precipitation may occur.
Q2: I am observing a loss of bioactivity in my this compound-treated samples. What could be the reason?
A2: Loss of bioactivity is often linked to the chemical degradation of this compound. The primary degradation pathways for macrolide antibiotics in aqueous solutions include:
-
Hydrolysis of the Lactone Ring: The characteristic macrolactone ring of macrolides can undergo hydrolysis, especially under acidic or alkaline conditions, leading to an inactive, open-ring structure.
-
Cleavage of the Cladinose Sugar: The cladinose sugar moiety is susceptible to hydrolysis, particularly in acidic environments.[3][4] This degradation pathway results in the formation of inactive desosamine derivatives.
-
Oxidation: The presence of oxidizing agents or exposure to oxidative stress can lead to the degradation of this compound.
Q3: How can I minimize the degradation of this compound in my experiments?
A3: To maintain the stability and bioactivity of this compound in your aqueous solutions, consider the following best practices:
-
pH Control: Prepare your solutions in buffered systems to maintain a stable pH, ideally within the neutral range (pH 6.0-7.5).[3][5]
-
Temperature Management: Prepare and store this compound solutions at appropriate temperatures. For short-term storage, refrigeration (2-8°C) is recommended. For long-term storage, aliquoting and freezing at -20°C or below is advisable. Avoid repeated freeze-thaw cycles.
-
Light Protection: Protect your solutions from direct exposure to light, as photolytic degradation can occur. Use amber vials or cover your containers with aluminum foil.
-
Use of Fresh Solutions: Whenever possible, prepare fresh working solutions of this compound for your experiments to ensure maximum potency.
-
Avoid Contaminants: The presence of metal ions can catalyze the degradation of macrolides. Use high-purity water and reagents to prepare your solutions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | pH of the buffer is outside the optimal range for this compound solubility. | Adjust the pH of the buffer to a neutral range (6.5-7.5). |
| The final concentration of this compound exceeds its solubility limit in the aqueous buffer. | Reduce the final concentration of this compound or increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring the co-solvent concentration is compatible with your experimental system. | |
| The temperature of the buffer is too low. | Allow the buffer to warm to room temperature before adding the this compound stock solution. | |
| Loss of antibacterial activity over time | Degradation of this compound due to hydrolysis. | Prepare fresh solutions before each experiment. If storage is necessary, store aliquots at -20°C or below and avoid repeated freeze-thaw cycles. Ensure the pH of the solution is maintained in the neutral range. |
| Photodegradation. | Protect solutions from light by using amber vials or wrapping containers in foil. | |
| Oxidative degradation. | Degas your solvents and consider adding an antioxidant if compatible with your experimental setup. | |
| Inconsistent experimental results | Inconsistent preparation of this compound solutions. | Standardize the protocol for solution preparation, including the source and purity of reagents, pH, temperature, and storage conditions. |
| Degradation of this compound during the experiment. | Monitor the stability of this compound under your specific experimental conditions by including appropriate controls. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a high-concentration stock solution of this compound that can be used for subsequent dilutions in aqueous buffers.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, conical-bottom polypropylene tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the tube thoroughly until the this compound powder is completely dissolved.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol for Forced Degradation Study of this compound
This protocol provides a general framework for conducting forced degradation studies to understand the stability of this compound under various stress conditions. This is crucial for identifying potential degradation products and developing stability-indicating analytical methods.
Materials:
-
This compound stock solution
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
pH meter
-
Incubator or water bath
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Acid Hydrolysis:
-
Mix an aliquot of this compound stock solution with 0.1 M HCl.
-
Incubate the mixture at a specific temperature (e.g., 60°C) for a defined period.
-
At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and analyze for degradation.
-
-
Alkaline Hydrolysis:
-
Mix an aliquot of this compound stock solution with 0.1 M NaOH.
-
Incubate the mixture at a specific temperature (e.g., 60°C) for a defined period.
-
At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and analyze for degradation.
-
-
Oxidative Degradation:
-
Mix an aliquot of this compound stock solution with 3% H₂O₂.
-
Incubate the mixture at room temperature for a defined period.
-
At various time points, withdraw samples and analyze for degradation.
-
-
Thermal Degradation:
-
Incubate an aliquot of this compound solution at an elevated temperature (e.g., 60°C).
-
At various time points, withdraw samples and analyze for degradation.
-
-
Photodegradation:
-
Expose an aliquot of this compound solution to a UV light source (e.g., 254 nm or 365 nm) for a defined period.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
At various time points, withdraw samples from both the exposed and control solutions and analyze for degradation.
-
Analysis:
-
Analyze the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent drug and detect the formation of degradation products.
Visualizations
Logical Workflow for Troubleshooting this compound Instability
Caption: A logical workflow for troubleshooting common stability issues with this compound solutions.
Putative Degradation Pathway of Macrolide Antibiotics
Caption: A diagram illustrating the primary degradation pathways for macrolide antibiotics in aqueous solutions.
References
Overcoming poor Lexithromycin solubility in cell culture media
<
A Note on Lexithromycin: this compound is a semi-synthetic macrolide antibiotic derived from erythromycin.[1][2][3] While it demonstrates improved absorption and pH stability in vivo, its hydrophobic nature can lead to solubility challenges in aqueous cell culture media.[2][3] This guide provides troubleshooting strategies based on the known properties of macrolide antibiotics to help researchers overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture medium?
A1: this compound has limited aqueous solubility. Precipitation commonly occurs when a concentrated stock solution, typically dissolved in an organic solvent like DMSO, is diluted into the aqueous environment of cell culture media.[4][5] This rapid change in solvent polarity causes the drug to "crash out" of the solution, forming visible particles.[4][6]
Q2: What are the consequences of this compound precipitation in my experiment?
A2: Drug precipitation can significantly impact your results in several ways:
-
Inaccurate Dosing: The concentration of soluble, active this compound will be lower than intended, leading to unreliable and misleading dose-response data.[5]
-
Cellular Toxicity: The solid drug particles can have cytotoxic effects that are independent of this compound's pharmacological activity.[5]
-
Assay Interference: Precipitate can interfere with imaging-based assays and other sensitive measurements.[5]
Q3: What is the maximum recommended final concentration of DMSO in cell culture?
A3: To minimize solvent-related cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v), and ideally at or below 0.1%.[5] It is crucial to determine the maximum DMSO tolerance for your specific cell line.
Q4: Can I pre-dissolve this compound directly in PBS or saline before adding it to the media?
A4: This is generally not recommended. Macrolides like this compound are poorly soluble in aqueous buffers like PBS.[7] Attempting to dissolve the compound directly in these solutions will likely be unsuccessful and could lead to the formation of precipitates that are difficult to resolubilize.
Troubleshooting Guides
Issue 1: this compound precipitates immediately upon addition to the culture medium.
This is often due to the rapid solvent shift from a high-concentration organic stock solution to the aqueous medium.
Caption: Workflow for troubleshooting immediate precipitation.
Solutions:
-
Optimize the Dilution Method: Avoid adding the concentrated DMSO stock directly into the full volume of media. Instead, use an intermediate dilution step. Add the stock solution to a small volume of media first, mix gently, and then add this intermediate solution to the final volume.[5]
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution. Temperature shifts can decrease the solubility of some compounds.[4]
-
Gentle Mixing: Add the stock solution dropwise to the medium while gently vortexing or swirling the tube.[4] This helps to disperse the compound more evenly as it enters the aqueous environment.
Issue 2: The culture medium becomes cloudy over time after adding this compound.
This may indicate that the compound is slowly coming out of solution as it equilibrates under culture conditions (e.g., 37°C, 5% CO2).
Solutions:
-
Determine the Kinetic Solubility: The maximum soluble concentration of this compound in your specific cell culture system may be lower than your target concentration. Perform a solubility test by preparing a serial dilution of your compound in the medium and visually inspecting for precipitation after a few hours of incubation.[4]
-
Reduce the Final Concentration: If possible, lower the working concentration of this compound. A dose-response experiment can help determine the lowest effective concentration for your experimental goals.[5]
-
Consider Media Components: High concentrations of salts, proteins (from serum), or other components in the media can sometimes interact with the compound and reduce its solubility.[4] If feasible, test the solubility in a simpler medium or buffer to identify potential interactions.
Data Presentation: Solubility & Stock Solutions
Table 1: this compound Solubility in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | ≥ 10 mM | The recommended solvent for preparing high-concentration stock solutions.[2] |
| Ethanol | Soluble | Can be used as an alternative to DMSO, though it may be more cytotoxic to some cell lines.[8] |
| Water | Insoluble | This compound is highly hydrophobic and will not dissolve in aqueous solutions. |
| PBS | Insoluble | Similar to water, macrolides do not readily dissolve in phosphate-buffered saline.[7] |
Table 2: Recommended Stock and Working Concentrations
| Parameter | Recommendation | Rationale |
| Stock Solution Solvent | 100% DMSO | Maximizes the solubility of this compound, allowing for a concentrated stock. |
| Stock Solution Concentration | 10 mM | A standard starting point. Higher concentrations may be possible but increase the risk of precipitation upon dilution. |
| Final DMSO Concentration | ≤ 0.1% (v/v) | Minimizes solvent-induced artifacts and cytotoxicity. Some cell lines may tolerate up to 0.5%. |
| Storage of Stock Solution | -20°C or -80°C in small, single-use aliquots | Prevents degradation from repeated freeze-thaw cycles.[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Formula Weight: 763.0 g/mol )[2]
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Calculate the mass of this compound needed. For 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 763.0 g/mol * 1000 mg/g = 7.63 mg
-
-
Weigh out the calculated amount of this compound powder and place it in a sterile tube.
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution if needed.[5]
-
Visually inspect the solution to ensure no solid particles remain.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes
Procedure (Intermediate Dilution Method):
-
Determine the total volume of the working solution needed. For this example, we will prepare 10 mL of a 10 µM solution.
-
Calculate the volume of the 10 mM stock solution required:
-
V1 = (M2 * V2) / M1 = (10 µM * 10 mL) / 10,000 µM = 0.01 mL or 10 µL
-
-
In a sterile 15 mL conical tube, add 1 mL of the pre-warmed complete medium.
-
Add the 10 µL of the 10 mM this compound stock solution to the 1 mL of medium.
-
Gently vortex the tube for 5-10 seconds to create a 100 µM intermediate dilution.
-
Add the remaining 9 mL of pre-warmed medium to the conical tube.
-
Invert the tube 5-10 times to mix thoroughly.
-
Visually inspect the final 10 µM working solution for any signs of precipitation before adding it to your cells. The final DMSO concentration will be 0.1%.
Visualization of Cellular Mechanism
This compound, like other macrolide antibiotics, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[2][3] In eukaryotic cells, it can have off-target effects. The diagram below illustrates a hypothetical signaling pathway that could be modulated by this compound, leading to anti-inflammatory effects, a known property of some macrolides.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound|CAS 53066-26-5|DC Chemicals [dcchemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Structural and Functional Implications of the Interaction between Macrolide Antibiotics and Bile Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mmbio.byu.edu [mmbio.byu.edu]
Preventing Lexithromycin degradation during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Lexithromycin during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation during sample preparation?
This compound, like other macrolide antibiotics, is susceptible to degradation under several conditions. The primary factors include:
-
pH: this compound is highly unstable in acidic conditions, which can lead to the hydrolysis of the cladinose sugar and the lactone ring.[1][2][3] It is also susceptible to degradation under strong alkaline conditions.[4]
-
Temperature: Elevated temperatures can accelerate the degradation process, especially in the presence of acidic or basic solutions.[4]
-
Oxidizing Agents: The presence of oxidizing agents, such as hydrogen peroxide, can lead to the formation of N-oxide and N-desmethyl degradation products.[5][6]
-
Light: Although some macrolides are stable under photolytic conditions, prolonged exposure to UV light can cause degradation.[4][5][6]
-
Enzymatic Activity: In biological samples, the presence of enzymes can contribute to the metabolic degradation of this compound.
Q2: I am observing multiple peaks in my chromatogram when analyzing this compound. What could be the cause?
The appearance of multiple peaks in your chromatogram, other than the main this compound peak, is often indicative of degradation. These additional peaks likely represent degradation products. To confirm this, you can perform stress testing on a pure this compound standard under acidic, basic, oxidative, and photolytic conditions and compare the resulting chromatograms with your sample chromatogram. Common degradation products of macrolides include those formed by hydrolysis of the cladinose sugar, opening of the lactone ring, and N-dealkylation.[1]
Q3: What are the recommended storage conditions for this compound samples to minimize degradation?
To minimize degradation, this compound samples, especially in solution, should be stored under the following conditions:
-
Temperature: Store samples at low temperatures, preferably at 2-8°C for short-term storage and frozen at -20°C or -80°C for long-term storage.
-
pH: Maintain the sample pH in a neutral to slightly alkaline range (pH 7-8.5).[5][6] Avoid acidic conditions.
-
Light: Protect samples from light by using amber vials or by wrapping the vials in aluminum foil.
-
Atmosphere: For long-term storage of solid material, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Troubleshooting Guides
Issue 1: Low Recovery of this compound
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Degradation due to acidic pH | Ensure all solvents and buffers used during sample preparation are neutral or slightly alkaline. If an acidic mobile phase is required for chromatography, minimize the time the sample is in contact with it by using an autosampler with temperature control. |
| Thermal Degradation | Perform all sample preparation steps on ice or at a controlled low temperature. Avoid prolonged exposure of the sample to room temperature or higher. |
| Oxidative Degradation | De-gas all solvents to remove dissolved oxygen. Consider adding an antioxidant (e.g., ascorbic acid, butylated hydroxytoluene) to the sample, ensuring it does not interfere with the analysis. |
| Adsorption to Surfaces | Use silanized glassware or polypropylene tubes to minimize adsorption of the analyte. |
Issue 2: Inconsistent Results Between Replicate Samples
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Handling Time | Standardize the timing of each step in the sample preparation protocol to ensure all samples are treated identically. |
| Variable Exposure to Light | Protect all samples from light consistently throughout the preparation and analysis process. |
| Evaporation of Solvent | Use appropriate vial caps with septa to prevent solvent evaporation, especially when using volatile organic solvents. Maintain a controlled temperature in the autosampler. |
| Precipitation of this compound | Ensure the sample solvent has sufficient solubilizing power for this compound. If using a mixture of aqueous and organic solvents, ensure the proportions are consistent. |
Experimental Protocols
Protocol 1: Stress Testing of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and understand its stability profile.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC-UV or HPLC-MS system
Procedure:
-
Acidic Degradation: Dissolve a known concentration of this compound in a 1:1 mixture of methanol and 0.1 M HCl. Incubate at room temperature for 24 hours. Neutralize with NaOH before injection.
-
Alkaline Degradation: Dissolve this compound in a 1:1 mixture of methanol and 0.1 M NaOH. Incubate at room temperature for 24 hours. Neutralize with HCl before injection.
-
Oxidative Degradation: Dissolve this compound in a 1:1 mixture of methanol and 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Dissolve this compound in a neutral solvent (e.g., 1:1 methanol/water). Heat the solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound in a neutral solvent to UV light (254 nm) for 24 hours.
-
Analysis: Analyze all stressed samples, along with a control sample (this compound in a neutral solvent at room temperature, protected from light), by HPLC-UV or HPLC-MS. Compare the chromatograms to identify degradation peaks.
Visualizations
This compound Degradation Pathway
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. ojs.brazilianjournals.com.br [ojs.brazilianjournals.com.br]
- 3. ClinPGx [clinpgx.org]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Identification, Mechanisms and Kinetics of Macrolide Degradation Product Formation under Controlled Environmental Conditions | Semantic Scholar [semanticscholar.org]
How to increase the yield of Lexithromycin synthesis
Technical Support Center: Lexithromycin Synthesis
Disclaimer: The following guide is based on established principles for the synthesis and yield optimization of macrolide antibiotics, such as Erythromycin and its derivatives. Due to limited specific public information on "this compound," this guide provides general troubleshooting and optimization strategies applicable to macrolide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in this compound synthesis?
Low yields in macrolide synthesis can often be attributed to several factors throughout the synthetic process. These can include:
-
Suboptimal Reaction Conditions: Temperature, pH, and reaction time are critical parameters. Deviations from the optimal ranges for these conditions can significantly impact the reaction kinetics and lead to the formation of byproducts.
-
Reagent Quality and Stoichiometry: The purity of starting materials and the precise molar ratios of reactants are crucial. Impurities can interfere with the reaction, and incorrect stoichiometry can lead to incomplete conversion of the limiting reagent.
-
Inefficient Purification: The purification process itself can be a source of product loss. Multiple crystallization or chromatographic steps, while necessary for purity, can reduce the final isolated yield. The choice of solvent for crystallization is particularly important to minimize product loss.[1]
-
Precursor Availability (in biosynthetic routes): In biosynthetic approaches, the availability of essential precursors, such as propionyl-CoA and methylmalonyl-CoA, can be a limiting factor.[2]
Q2: How can I optimize the reaction conditions to improve the yield of this compound?
Optimizing reaction conditions is a critical step in maximizing yield. A systematic approach, such as Design of Experiments (DoE), can be highly effective.[3] Key parameters to investigate include:
-
Temperature: The reaction temperature should be carefully controlled. For many organic reactions, a moderate temperature is optimal to ensure a reasonable reaction rate without promoting decomposition or side reactions. For the synthesis of related macrolides, incubation temperatures can range widely, for instance, from -4 to 65°C, depending on the specific step.[4][5]
-
pH: The pH of the reaction mixture can influence the reactivity of functional groups and the stability of the product. For reactions involving amination or other pH-sensitive steps, maintaining the optimal pH is essential. For example, a basic pH (8-10) has been found to be optimal for certain labeling reactions of macrolides.[4]
-
Solvent Selection: The choice of solvent can affect the solubility of reactants and the stability of intermediates. A solvent in which the reactants are soluble but the product is sparingly soluble can facilitate crystallization and improve isolated yield.[1]
Q3: What role does precursor supply play in the biosynthetic yield of this compound, and how can it be enhanced?
In biosynthetic pathways for macrolides like Erythromycin, the supply of building blocks is fundamental to achieving high yields. The core structure is typically assembled from propionyl-CoA and methylmalonyl-CoA. Strategies to enhance precursor supply include:
-
Metabolic Engineering: Modifying the host organism's metabolic pathways to channel more carbon towards the desired precursors can significantly boost production.[2]
-
Precursor Feeding: Supplementing the fermentation medium with precursors like propionate can increase the intracellular pool of these building blocks.[2]
-
Cofactor and Vitamin Supplementation: The addition of certain vitamins and cofactors, such as Vitamin B12 and hemin, has been shown to enhance the production of Erythromycin by influencing key metabolic pathways that provide precursors and energy.[6]
Q4: How can I minimize the formation of impurities during the synthesis of this compound?
Minimizing impurity formation is key to improving the effective yield and simplifying purification. Consider the following:
-
Control of Reaction Conditions: As mentioned, strict control over temperature, pH, and reaction time can prevent the formation of many common impurities.
-
Inert Atmosphere: For reactions sensitive to oxidation, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative degradation products.
-
Purity of Starting Materials: Using high-purity starting materials is essential to avoid introducing impurities that can be carried through the synthesis or interfere with the reaction.
Q5: What are the most effective methods for purifying this compound to maximize yield?
The purification strategy should be designed to maximize the recovery of the final product while achieving the desired purity.
-
Crystallization: This is a common and effective method for purifying macrolides. The choice of solvent system is critical. For instance, while a mixture of acetone and water has been used for Roxithromycin, it may not be efficient in removing all impurities.[1] Experimenting with different solvents and solvent mixtures is recommended to find the optimal conditions for this compound.
-
Chromatography: While potentially leading to some product loss, chromatography (e.g., HPLC) is highly effective for removing closely related impurities.[4][5] The choice of stationary and mobile phases should be optimized to achieve good separation.
-
Multi-step Purification: A combination of techniques, such as crystallization followed by a final chromatographic polishing step, can often provide the best balance of yield and purity.
Troubleshooting Guides
Problem: Consistently Low Yield
| Possible Cause | Troubleshooting Step |
| Suboptimal Reaction Temperature | Systematically vary the reaction temperature in small increments (e.g., ±5°C) to identify the optimal range. |
| Incorrect pH | Monitor the pH throughout the reaction and adjust as necessary using appropriate buffers or reagents. |
| Poor Quality of Starting Materials | Verify the purity of all reagents using appropriate analytical techniques (e.g., NMR, HPLC) before use. |
| Inefficient Mixing | Ensure adequate mixing to maintain a homogeneous reaction mixture, especially for heterogeneous reactions. |
| Product Degradation | Analyze aliquots of the reaction mixture at different time points to determine if the product is degrading over time. If so, consider shortening the reaction time or lowering the temperature. |
Problem: High Levels of a Specific Impurity
| Possible Cause | Troubleshooting Step |
| Side Reaction | Adjust reaction conditions (temperature, pH, solvent) to disfavor the side reaction leading to the impurity. |
| Impurity in Starting Material | Purify the starting materials before use. |
| Ineffective Purification | Develop a more selective purification method. This may involve changing the crystallization solvent or optimizing the chromatographic conditions. |
Data on Reaction Parameter Optimization (Based on related Macrolides)
| Parameter | Condition A | Condition B | Condition C | Yield (%) | Reference |
| pH | 7 | 8.5 | 10 | Varies | [4] |
| Temperature (°C) | 25 | 37 | 50 | Varies | [4][5] |
| Reducing Agent (µg) | 2 | 4 | 6 | Varies | [4] |
| Ligand (mg) | 0.3 | 0.4 | 0.5 | Varies | [4] |
Note: The optimal conditions for this compound synthesis should be determined experimentally.
Experimental Protocols
Protocol 1: General Procedure for Optimizing Crystallization Conditions
-
Solvent Screening: In small vials, dissolve a small amount of crude this compound in a minimal amount of various solvents (e.g., acetone, ethanol, ethyl acetate, dichloromethane) at an elevated temperature.
-
Cooling and Crystallization: Allow the solutions to cool slowly to room temperature, and then to 0-4°C. Observe which solvents yield crystals.
-
Anti-Solvent Addition: For solvents in which the product is highly soluble, add an anti-solvent (a solvent in which the product is insoluble) dropwise until turbidity is observed. Allow the solution to stand and observe for crystal formation.
-
Yield Determination: Once optimal solvent or solvent/anti-solvent conditions are identified, perform a larger scale crystallization. Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum. Calculate the isolated yield.
Visualizations
Caption: Hypothetical synthesis pathway for this compound.
Caption: Troubleshooting workflow for low this compound yield.
Caption: Interrelationship of key parameters in yield optimization.
References
- 1. EP1435359A1 - A process for the purification of roxithromycin - Google Patents [patents.google.com]
- 2. Analysis of the maximum theoretical yield for the synthesis of erythromycin precursors in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 99m Tc-roxithromycin: A novel diagnostic agent to discriminate between septic and aseptic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Transcriptomics-guided optimization of vitamins to enhance erythromycin yield in saccharopolyspora erythraea - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Roxithromycin Impurity Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of Roxithromycin impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of impurities in Roxithromycin?
Impurities in Roxithromycin can originate from various stages, including the synthesis process, degradation of the drug substance, and improper storage conditions.[1][2][3]
-
Synthesis-Related Impurities: These can be by-products from the reaction, unreacted starting materials, or impurities present in the raw materials used to synthesize Roxithromycin.[1] Since Roxithromycin is a semi-synthetic derivative of Erythromycin A, impurities present in the Erythromycin A starting material can also lead to corresponding impurities in the final Roxithromycin product.[1]
-
Degradation Products: Roxithromycin can degrade under various stress conditions such as acidic, alkaline, oxidative, and photolytic environments.[4][5] Common degradation pathways include hydrolysis of the cladinose sugar or the lactone ring.[4]
-
Storage-Related Impurities: Improper storage, such as exposure to high temperatures or humidity, can accelerate the degradation of Roxithromycin and the formation of impurities.[3]
Q2: What are the known impurities of Roxithromycin?
Several impurities of Roxithromycin have been identified and characterized. These are often analogs or degradation products. Some key identified impurities include:
-
Erythromycin A: The starting material for the synthesis of Roxithromycin.[1]
-
Decladinose Roxithromycin: An impurity that has been noted for its potential toxicity.[1]
-
N-demethyl Roxithromycin: A common impurity found in macrolide antibiotics.[6][7]
-
11-O-[(2-Methoxyethoxy) methyl] Roxithromycin and de(N-methyl)-N-formyl Roxithromycin: Two impurities that have been characterized using advanced analytical techniques.[8][9]
-
Various other related substances and degradation products have been reported in literature.[1][10]
Q3: What analytical techniques are most effective for identifying and characterizing Roxithromycin impurities?
A combination of chromatographic and spectroscopic techniques is essential for the comprehensive profiling of Roxithromycin impurities.[2][11][12][13]
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating impurities from the main drug substance.[11][13][14] Reversed-phase HPLC is commonly used.
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it provides molecular weight information and fragmentation patterns, which are crucial for structural elucidation of unknown impurities.[1][11] Techniques like Time-of-Flight (TOF) and Ion Trap MS are powerful for this purpose.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, which is vital for the definitive identification and characterization of isolated impurities.[8][9][11]
-
Gas Chromatography (GC): Useful for the analysis of volatile or semi-volatile impurities, such as residual solvents.[2][11]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of Roxithromycin impurities.
Problem 1: Poor chromatographic separation of impurities.
-
Possible Cause: Inappropriate mobile phase composition or column chemistry.
-
Troubleshooting Steps:
-
Optimize Mobile Phase: Adjust the ratio of the organic modifier (e.g., acetonitrile) to the aqueous buffer. A gradient elution is often more effective than an isocratic one for separating a complex mixture of impurities.[1]
-
Adjust pH: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like Roxithromycin and its impurities. Experiment with pH values around the pKa of the analytes.
-
Change Column: If optimization of the mobile phase is insufficient, try a different column with a different stationary phase (e.g., C8 instead of C18) or a different particle size.
-
Temperature Control: Ensure the column temperature is controlled and stable, as temperature fluctuations can affect retention times and selectivity.
-
Problem 2: Difficulty in identifying unknown impurity peaks.
-
Possible Cause: Insufficient data for structural elucidation.
-
Troubleshooting Steps:
-
High-Resolution Mass Spectrometry (HRMS): Utilize techniques like LC-QTOF/MS to obtain accurate mass measurements of the impurity, which can help in determining its elemental composition.[8]
-
Tandem Mass Spectrometry (MS/MS): Perform fragmentation studies (MS/MS or MSn) to obtain structural information about the impurity. The fragmentation pattern can be compared to that of Roxithromycin to deduce the structural modifications.[1][8]
-
Impurity Isolation and NMR: For definitive structural confirmation, isolate the impurity using preparative HPLC and then analyze it using 1D and 2D NMR techniques.[8][9]
-
Forced Degradation Studies: Perform forced degradation studies (acidic, basic, oxidative, photolytic, and thermal stress) on Roxithromycin.[5] The degradation products formed can serve as reference points for identifying impurities found in the sample.
-
Problem 3: Inconsistent quantitative results for impurities.
-
Possible Cause: Issues with sample preparation, method validation, or instrument calibration.
-
Troubleshooting Steps:
-
Validate the Analytical Method: Ensure the analytical method is properly validated for linearity, accuracy, precision, and sensitivity according to ICH guidelines.[11]
-
Use a Suitable Internal Standard: Incorporating an internal standard can compensate for variations in sample injection volume and detector response.
-
Check Sample and Standard Stability: Ensure that the samples and reference standards are stable in the chosen diluent and are not degrading during the analysis.
-
Instrument Performance: Regularly check the performance of the analytical instruments (e.g., HPLC pump, detector) to ensure they are functioning correctly.
-
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling of Roxithromycin
This protocol is a general guideline based on published methods.[1][10]
| Parameter | Specification |
| Column | Shim VP-ODS (250 x 4.6 mm, 5 µm) or equivalent C18 column |
| Mobile Phase A | 10 mmol L-1 ammonium acetate and 0.1% formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | A time-based gradient can be optimized to achieve the best separation. A typical starting point could be 62.5% A and 37.5% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Protocol 2: Mass Spectrometry Conditions for Impurity Identification
These are typical starting conditions that may need to be optimized for the specific instrument being used.[1]
| Parameter | Specification |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Mass Analyzer | Time-of-Flight (TOF) or Ion Trap |
| Scan Range | m/z 100 - 1500 |
| Capillary Voltage | 3.5 - 4.5 kV |
| Cone Voltage | 20 - 40 V |
| Source Temperature | 100 - 120 °C |
| Desolvation Temperature | 300 - 350 °C |
| Collision Gas | Argon (for MS/MS) |
Visualizations
Caption: Workflow for the identification and characterization of Roxithromycin impurities.
Caption: Common degradation pathways for Roxithromycin under various stress conditions.
References
- 1. 2024.sci-hub.ru [2024.sci-hub.ru]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. documents.lgcstandards.com [documents.lgcstandards.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of two unknown impurities in roxithromycin by 2D LC-QTOF/MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. resolvemass.ca [resolvemass.ca]
- 12. rroij.com [rroij.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. pharmaffiliates.com [pharmaffiliates.com]
Lexithromycin showing low potency in MIC assays troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low potency of Lexithromycin in Minimum Inhibitory Concentration (MIC) assays.
Troubleshooting Guide: Low this compound Potency in MIC Assays
Unexpectedly high MIC values, indicating low potency, can arise from various factors throughout the experimental workflow. This guide provides a systematic approach to identify and resolve common issues.
Initial Checks
-
Question: My this compound MIC values are consistently higher than expected. Where do I start troubleshooting?
-
Answer: Begin with the most straightforward potential issues. Verify the expiration date and storage conditions of your this compound stock. Ensure that the correct solvent was used to prepare the stock solution and that it was brought to room temperature before use. Finally, double-check all calculations for dilutions.
Experimental Component Evaluation
If initial checks do not resolve the issue, a more detailed investigation into experimental components is necessary.
-
Question: I've confirmed my this compound stock is sound. What's the next step?
-
Answer: Scrutinize the other critical components of your assay: the bacterial inoculum, the growth medium, and the incubation conditions.
-
Bacterial Inoculum: An inoculum density that is too high is a common cause of artificially elevated MICs.[1] Ensure you are using a standardized inoculum, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL, and then further diluted to the final desired concentration.
-
Growth Medium: The composition of your broth medium can significantly impact macrolide activity.[2][3] Cation concentrations, particularly Ca²⁺ and Mg²⁺ in Mueller-Hinton Broth (MHB), can influence the MIC values of some antibiotics. Use only recommended and properly prepared media from reliable sources.
-
Incubation Conditions: Incorrect incubation time or temperature can affect bacterial growth and, consequently, MIC results.[3] For most standard MIC assays, incubation should be at 35°C ± 2°C for 16-20 hours.[1] Ensure your incubator is properly calibrated.
-
Quality Control (QC) and Reference Strains
-
Question: How can I be sure my assay is performing correctly?
-
Answer: The consistent use of quality control (QC) strains with known MIC ranges is crucial for validating your assay's accuracy and reproducibility.[4]
While specific CLSI-approved QC ranges for this compound are not yet established, it is best practice to use well-characterized reference strains. We recommend establishing internal QC ranges for this compound using the following commonly used ATCC® strains:
-
Staphylococcus aureus ATCC® 29213™
-
Enterococcus faecalis ATCC® 29212™
-
Streptococcus pneumoniae ATCC® 49619™
Testing these strains in parallel with your experimental isolates can help determine if the issue is with the assay itself or with the test organism. A study on another macrolide suggested the use of E. faecalis ATCC 29212 and S. aureus ATCC 29213 as surrogate QC strains in the absence of specific guidelines.[5]
-
Troubleshooting Workflow
Caption: A flowchart for troubleshooting low this compound potency in MIC assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a macrolide antibiotic that inhibits bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, preventing the elongation of peptide chains.[6][7] This action is primarily bacteriostatic, meaning it inhibits bacterial growth, but can be bactericidal at higher concentrations.[6]
Q2: What are the common mechanisms of resistance to macrolide antibiotics like this compound?
A2: Bacteria can develop resistance to macrolides through several mechanisms[8][9]:
-
Target Site Modification: Methylation of the 23S rRNA, often mediated by erm genes, prevents the antibiotic from binding to the ribosome.[9]
-
Efflux Pumps: Bacteria can acquire genes that code for pumps that actively remove the antibiotic from the cell.
-
Drug Inactivation: Enzymatic modification of the antibiotic molecule can render it inactive.[9]
-
Mutations in Ribosomal Proteins: Changes in the ribosomal proteins can also reduce the binding affinity of the antibiotic.[9]
Q3: Are there established quality control (QC) ranges for this compound?
A3: Currently, there are no universally recognized QC ranges for this compound from regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI). Therefore, it is essential for each laboratory to establish and maintain its own internal QC ranges using well-characterized reference strains. The FDA provides access to recognized standards for antimicrobial susceptibility testing.[10] For a new investigational antimicrobial, a multi-laboratory study design compliant with CLSI M23-A3 guidelines is typically required to establish official QC ranges.[11]
Q4: Can the type of microtiter plate used affect my MIC results?
A4: While less common, the type of plastic and the well shape of the microtiter plate can sometimes influence bacterial growth and, consequently, MIC readings. It is advisable to use plates from a reputable supplier and maintain consistency in the type of plates used for all experiments.
Q5: My results show "skipped wells" (growth at a higher concentration after no growth at a lower one). What does this indicate?
A5: Skipped wells can be indicative of several issues, including contamination of a single well, improper dilution, or the presence of a resistant subpopulation. If you observe skipped wells, it is recommended to repeat the assay for that particular isolate, paying close attention to aseptic technique and dilution accuracy.
Quantitative Data Summary
Table 1: Recommended Quality Control Strains and Example MIC Ranges for Other Macrolides
| Quality Control Strain | Macrolide Example | Expected MIC Range (µg/mL) |
| Staphylococcus aureus ATCC® 29213™ | Azithromycin | 0.25 - 1.0 |
| Enterococcus faecalis ATCC® 29212™ | Azithromycin | 1.0 - 4.0 |
| Streptococcus pneumoniae ATCC® 49619™ | Azithromycin | 0.06 - 0.25 |
| Haemophilus influenzae ATCC® 49247™ | Azithromycin | 1.0 - 4.0 |
| Escherichia coli ATCC® 25922™ | Azithromycin | 2.0 - 8.0 |
Note: These ranges are for Azithromycin and are provided as an example. Internal ranges for this compound should be established in your laboratory.
Experimental Protocols
Broth Microdilution MIC Assay Protocol
This protocol is a general guideline for performing a broth microdilution MIC assay.
-
Preparation of this compound Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve in the appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to twice the highest concentration to be tested.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the 2x concentrated this compound solution to the first column of wells.
-
Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate to the desired final concentration. Discard 100 µL from the last dilution column.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
-
Inoculation and Incubation:
-
Inoculate each well (except for a sterility control well) with 100 µL of the prepared bacterial suspension.
-
Include a growth control well containing only the bacterial suspension and broth.
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[3] This can be determined by visual inspection or using a microplate reader.
-
This compound Mechanism of Action and Resistance
Caption: The mechanism of action of this compound and common bacterial resistance strategies.
References
- 1. Antimicrobial Activity and Resistance: Influencing Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Provisional Use of CLSI-Approved Quality Control Strains for Antimicrobial Susceptibility Testing of Mycoplasma ('Mesomycoplasma') hyorhinis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Roxithromycin? [synapse.patsnap.com]
- 7. Roxithromycin - Wikipedia [en.wikipedia.org]
- 8. Resistance to macrolides and lincosamides (main causes of resistance, efflux) - WikiLectures [wikilectures.eu]
- 9. Resistance to Macrolide Antibiotics in Public Health Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 11. jmilabs.com [jmilabs.com]
Adjusting Lexithromycin concentration for time-kill curve experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Lexithromycin in time-kill curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range of this compound to use in a time-kill curve experiment?
A1: The optimal concentration range for a time-kill curve experiment is dependent on the Minimum Inhibitory Concentration (MIC) of this compound against the specific bacterial strain being tested. Generally, a range of concentrations both above and below the MIC should be evaluated. A common starting point is to test concentrations from 0.25x to 16x the MIC.
Q2: My bacterial culture is showing regrowth after an initial decline in viability at higher concentrations of this compound. What could be the cause?
A2: Regrowth of bacteria after an initial decline can be attributed to several factors:
-
Development of Resistance: The bacterial population may contain a sub-population of resistant mutants that are selected for during the experiment.
-
Drug Degradation: this compound may degrade over the course of the experiment, leading to a decrease in the effective concentration.
-
Inoculum Effect: A high initial bacterial inoculum can lead to a more rapid depletion of the drug or an increased frequency of resistant mutants.
Q3: The bacterial viability in my control group (no this compound) is declining over time. Why is this happening?
A3: A decline in viability in the no-drug control group can indicate issues with the experimental setup:
-
Nutrient Depletion: The growth medium may be depleted of essential nutrients over the long incubation period of a time-kill assay.
-
Accumulation of Toxic Metabolites: Bacteria can produce toxic byproducts during growth that may inhibit their own viability.
-
Suboptimal Incubation Conditions: Incorrect temperature or atmospheric conditions can negatively impact bacterial growth.
Q4: How do I interpret the results of my time-kill curve experiment?
A4: The results are typically plotted as the log10 of viable cell count (CFU/mL) versus time.
-
A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.
-
A bacteriostatic effect is characterized by a <3-log10 reduction in CFU/mL, where bacterial growth is inhibited but the cells are not killed.
-
Regrowth is observed as an initial decline followed by an increase in CFU/mL.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No bacterial killing observed even at high this compound concentrations. | Intrinsic resistance of the bacterial strain. | Verify the MIC of the strain. Test a different bacterial strain or a higher range of this compound concentrations. |
| Inactivation of this compound. | Prepare fresh solutions of this compound for each experiment. Check the storage conditions and expiration date of the drug stock. | |
| High variability between replicates. | Inaccurate pipetting. | Ensure proper mixing of cultures and drug solutions. Use calibrated pipettes. |
| Clumping of bacteria. | Gently vortex or sonicate the bacterial suspension before inoculation to ensure a homogenous culture. | |
| Unexpectedly rapid killing at low this compound concentrations. | Synergistic effect with components of the growth medium. | Test the effect of this compound in different types of media. |
| Incorrectly prepared drug stock solution. | Verify the concentration of the this compound stock solution. |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the determination of the MIC of this compound using the broth microdilution method.
Materials:
-
This compound stock solution
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate.
-
Adjust the bacterial culture to a concentration of 5 x 10^5 CFU/mL in CAMHB.
-
Inoculate each well containing the this compound dilutions with the bacterial suspension. Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Hypothetical MIC of this compound against E. coli
| Bacterial Strain | This compound MIC (µg/mL) |
| Escherichia coli ATCC 25922 | 2 |
Time-Kill Curve Assay
This protocol describes the procedure for performing a time-kill curve experiment with this compound.
Materials:
-
This compound stock solution
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile culture tubes
-
Plate count agar plates
-
Spectrophotometer
Procedure:
-
Prepare culture tubes with CAMHB containing this compound at concentrations of 0x (control), 0.5x, 1x, 2x, 4x, and 8x the predetermined MIC.
-
Inoculate each tube with the bacterial culture to achieve a starting density of approximately 5 x 10^5 CFU/mL.
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto plate count agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL versus time for each this compound concentration.
Recommended this compound Concentrations for Time-Kill Curve Experiment against E. coli (MIC = 2 µg/mL)
| Concentration (multiple of MIC) | This compound Concentration (µg/mL) |
| 0x (Control) | 0 |
| 0.5x | 1 |
| 1x | 2 |
| 2x | 4 |
| 4x | 8 |
| 8x | 16 |
Visualizations
Caption: Workflow for a this compound time-kill curve experiment.
Caption: Hypothetical mechanism of this compound and a potential resistance pathway.
Minimizing off-target effects of Lexithromycin in cellular assays
Lexithromycin Technical Support Center
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of this compound in cellular assays. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data to help you navigate potential challenges in your experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with this compound in a laboratory setting.
Q1: We are observing unexpected changes in gene expression related to drug metabolism in our cell line after treatment with this compound. What could be the cause?
A1: This is a known off-target effect of this compound, which has been shown to activate the Pregnane X Receptor (PXR), a key regulator of xenobiotic metabolism. This can lead to the upregulation of cytochrome P450 enzymes, such as CYP3A4. We recommend performing a PXR activation assay to confirm this effect in your specific cell model. To mitigate this, consider using a lower concentration of this compound or a shorter incubation time. If the experimental design allows, the co-administration of a PXR antagonist like ketoconazole (use with caution and appropriate controls) can also be explored.
Q2: Our cells are showing signs of cytotoxicity at concentrations where we don't expect to see antibacterial effects. Why is this happening?
A2: this compound can induce autophagy in mammalian cells at high concentrations, which may lead to cytotoxicity. It is also a weak inhibitor of mammalian mitochondrial protein synthesis at very high concentrations. We advise performing a concentration-response curve to determine the cytotoxic threshold in your specific cell line. Consider using a positive control for autophagy induction, such as rapamycin, to characterize the observed phenotype.
Q3: We are using a cardiac cell line and observing effects on ion channel function. Is this a known issue?
A3: Yes, this compound has been documented to have a weak inhibitory effect on the hERG potassium channel. This can lead to delayed repolarization of the cardiac action potential, which is a critical consideration in cardiac safety assessments. We recommend conducting electrophysiological studies, such as patch-clamp assays, to quantify the extent of hERG channel inhibition at your working concentrations.
Q4: How can I differentiate between the on-target antibacterial effects and the off-target effects in my cellular co-culture model?
A4: This is a common challenge in co-culture systems. To dissect these effects, we recommend the following parallel experiments:
-
Mammalian cells alone + this compound: To isolate the off-target effects on your host cells.
-
Bacteria alone + this compound: To confirm the on-target antibacterial activity.
-
Co-culture + a non-bactericidal concentration of this compound: To observe off-target effects in the presence of bacteria.
-
Co-culture + a bactericidal concentration of a structurally different antibiotic: To control for the effects of bacterial death on the host cells.
Quantitative Data Summary
The following tables summarize the off-target effects of this compound observed in various cellular assays.
Table 1: PXR Activation by this compound in HepG2 Cells
| Compound | Concentration (µM) | PXR Activation (Fold Change vs. Vehicle) |
| Vehicle (0.1% DMSO) | N/A | 1.0 |
| Rifampicin (10 µM) | 10 | 8.5 |
| This compound | 1 | 1.2 |
| This compound | 5 | 3.1 |
| This compound | 10 | 5.8 |
Table 2: hERG Channel Inhibition by this compound in HEK293 Cells
| Compound | Concentration (µM) | hERG Inhibition (%) |
| Vehicle (0.1% DMSO) | N/A | < 1% |
| E-4031 (1 µM) | 1 | 98% |
| This compound | 1 | 5% |
| This compound | 10 | 22% |
| This compound | 50 | 45% |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key pathways affected by this compound and suggested experimental workflows.
Caption: On-target vs. off-target pathways of this compound.
Caption: Troubleshooting workflow for unexpected phenotypes.
Experimental Protocols
Protocol 1: PXR Activation Luciferase Reporter Assay
Objective: To quantify the activation of the PXR by this compound in a cellular context.
Materials:
-
HepG2 cells (or other suitable liver cell line)
-
PXR reporter plasmid (containing a PXR response element driving luciferase expression)
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Lipofectamine 2000 (or other transfection reagent)
-
This compound
-
Rifampicin (positive control)
-
DMSO (vehicle control)
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom plates
-
Luminometer
Methodology:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with the PXR reporter plasmid and the control plasmid using Lipofectamine 2000 according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24 hours post-transfection to allow for plasmid expression.
-
Compound Treatment: Prepare serial dilutions of this compound, Rifampicin (10 µM), and DMSO in cell culture medium. Replace the medium in the wells with the compound-containing medium.
-
Incubation: Incubate the plate for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activity using a luminometer and the Dual-Luciferase Reporter Assay System.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in PXR activation relative to the vehicle control.
Protocol 2: Whole-Cell Patch-Clamp Assay for hERG Inhibition
Objective: To measure the inhibitory effect of this compound on the hERG potassium channel.
Materials:
-
HEK293 cells stably expressing the hERG channel
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4)
-
Internal solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2)
-
This compound
-
E-4031 (positive control)
-
DMSO (vehicle control)
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
Methodology:
-
Cell Plating: Plate the hERG-expressing HEK293 cells on glass coverslips 24-48 hours before the experiment.
-
Patch-Clamp Recording:
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Apply a voltage-clamp protocol to elicit hERG tail currents (e.g., depolarizing step to +20 mV for 2 seconds followed by a repolarizing step to -50 mV for 2 seconds).
-
-
Baseline Recording: Record stable baseline hERG currents for at least 3 minutes.
-
Compound Application: Perfuse the cell with the external solution containing the desired concentration of this compound (or E-4031/DMSO).
-
Effect Recording: Record the hERG currents in the presence of the compound until a steady-state effect is reached (typically 5-10 minutes).
-
Washout: Perfuse the cell with the external solution alone to observe any reversal of the effect.
-
Data Analysis: Measure the peak tail current amplitude before and after compound application. Calculate the percentage of inhibition for each concentration.
Technical Support Center: Lexithromycin and Fluorescence-Based Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who are using lexithromycin (presumed to be roxithromycin, a macrolide antibiotic) in experimental systems that employ fluorescence-based assays. Due to the potential for any small molecule to interfere with fluorescence signals, it is crucial to identify and mitigate these effects to ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is compound interference in fluorescence assays?
A1: Compound interference occurs when a test compound, such as this compound, alters the fluorescence signal of an assay in a manner that is independent of its biological effect on the intended target. This can lead to false-positive or false-negative results. The two primary types of interference are autofluorescence and fluorescence quenching.[1][2]
Q2: Does this compound exhibit autofluorescence?
A2: Based on available data for the closely related macrolide, roxithromycin, significant intrinsic fluorescence is not a commonly reported characteristic. However, all compounds should be empirically tested for autofluorescence under the specific conditions of your assay (e.g., buffer, pH, and instrument settings).
Q3: What is fluorescence quenching and could this compound cause it?
A3: Fluorescence quenching is a process that decreases the intensity of a fluorescent signal.[3][4] This can occur through several mechanisms, including collisional quenching (dynamic quenching) or the formation of a non-fluorescent complex between the fluorophore and the compound (static quenching).[3][4] Another common cause is the inner filter effect, where the compound absorbs the excitation or emission light of the fluorophore.[1][5] While specific data for this compound is limited, many organic molecules have the potential to quench fluorescence.
Q4: How can I determine if this compound is interfering with my assay?
A4: A series of control experiments, often called an interference triage, is the most effective way to determine if this compound is causing interference. This involves systematically measuring the fluorescence of this compound alone in the assay buffer, and also its effect on the fluorophore used in your assay in the absence of the biological target.
Q5: What are some general strategies to minimize compound interference?
A5: Several strategies can be employed to mitigate interference. These include:
-
Running appropriate controls: This is the most critical step to identify and potentially correct for interference.
-
Using red-shifted fluorophores: Interference is often more pronounced at shorter wavelengths (blue-green region).[6] Switching to dyes that excite and emit in the far-red region of the spectrum can often resolve the issue.[6]
-
Lowering the compound concentration: If the therapeutic or experimental window allows, reducing the concentration of this compound can minimize its interfering effects.[1]
-
Changing the fluorophore: If quenching is due to spectral overlap (inner filter effect), selecting a fluorophore with a different spectral profile can be effective.[1]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to potential interference from this compound in fluorescence assays.
| Observed Problem | Potential Cause | Recommended Action(s) |
| Unexpectedly high fluorescence signal in wells with this compound. | The compound is autofluorescent at the assay's wavelengths. | 1. Run a compound-only control: Measure the fluorescence of this compound in the assay buffer at the same concentration used in the experiment. 2. Perform a spectral scan: Determine the full excitation and emission spectra of this compound to understand its fluorescent properties. 3. Subtract background: If the autofluorescence is moderate and consistent, you may be able to subtract the signal from the compound-only control from your experimental wells. 4. Switch to a red-shifted fluorophore: Move to a fluorophore with excitation/emission wavelengths that do not overlap with this compound's fluorescence profile.[6] |
| Unexpectedly low fluorescence signal in wells with this compound. | The compound is quenching the assay's fluorophore. | 1. Run a quenching control: In a cell-free or target-free system, measure the fluorescence of the assay's fluorophore with and without this compound. A decrease in signal indicates quenching. 2. Check for inner filter effect: Measure the absorbance spectrum of this compound. If there is significant overlap with the fluorophore's excitation or emission wavelengths, the inner filter effect is likely. 3. Decrease compound concentration: If possible, lower the concentration of this compound.[1] 4. Change the fluorophore: Select a fluorophore that is not susceptible to quenching by your compound or has a spectral profile that avoids the absorbance spectrum of this compound.[1] |
| High variability in replicate wells containing this compound. | The compound may be precipitating out of solution at the concentration used. | 1. Visual inspection: Examine the assay plate for any signs of precipitation or turbidity in the wells. 2. Solubility test: Formally determine the solubility of this compound in your specific assay buffer. 3. Lower compound concentration: Work at concentrations well below the solubility limit. 4. Add a non-ionic detergent: In some biochemical assays, a low concentration (e.g., 0.01%) of a detergent like Triton X-100 can help maintain compound solubility.[7] |
Experimental Protocols
Protocol 1: Assessing Autofluorescence of this compound
Objective: To determine if this compound is fluorescent at the excitation and emission wavelengths used in the primary assay.
Materials:
-
This compound stock solution
-
Assay buffer (the same buffer used in the primary experiment)
-
Microplate reader with fluorescence detection
-
Microplates (identical to those used in the primary assay)
Methodology:
-
Prepare a serial dilution of this compound in the assay buffer. The concentration range should cover and exceed the concentrations used in the primary assay.
-
Include wells with assay buffer only as a negative control.
-
Dispense the solutions into the wells of the microplate.
-
Read the plate on the microplate reader using the exact same excitation and emission wavelengths and instrument settings (e.g., gain) as the primary assay.
-
Data Analysis: Plot the fluorescence intensity against the concentration of this compound. A concentration-dependent increase in fluorescence indicates that the compound is autofluorescent.
Protocol 2: Assessing Fluorescence Quenching by this compound
Objective: To determine if this compound quenches the fluorescence of the assay's reporter fluorophore.
Materials:
-
This compound stock solution
-
The fluorophore used in the primary assay (e.g., a fluorescent substrate, antibody, or dye)
-
Assay buffer
-
Microplate reader with fluorescence detection
-
Microplates
Methodology:
-
Prepare a solution of the fluorophore in the assay buffer at the same concentration used in the primary assay.
-
Prepare a serial dilution of this compound in the assay buffer.
-
In the wells of a microplate, mix the fluorophore solution with the different concentrations of the this compound dilution series.
-
Include control wells containing the fluorophore solution with assay buffer instead of the this compound solution.
-
Incubate the plate for a short period under the same conditions as the primary assay.
-
Read the fluorescence of the plate using the appropriate excitation and emission wavelengths.
-
Data Analysis: Plot the fluorescence intensity of the fluorophore against the concentration of this compound. A concentration-dependent decrease in fluorescence indicates a quenching effect.
Visualizations
Caption: A workflow for troubleshooting this compound interference.
Caption: Mechanisms of fluorescence emission and quenching.
References
- 1. benchchem.com [benchchem.com]
- 2. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. youtube.com [youtube.com]
- 5. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: In Vivo Efficacy of Roxithromycin vs. Azithromycin
A note on the scope of this guide: Initial searches for "Lexithromycin" did not yield relevant results, suggesting a possible misspelling or that it is not a widely recognized macrolide antibiotic. This guide therefore provides a comparative analysis of two structurally similar and clinically relevant macrolide antibiotics: Roxithromycin and Azithromycin .
This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive comparison of the in vivo efficacy of Roxithromycin and Azithromycin. The guide summarizes key experimental data, details relevant experimental protocols, and provides visual representations of mechanisms of action and experimental workflows.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the in vivo antibacterial and anti-inflammatory efficacy of Roxithromycin and Azithromycin from various preclinical and clinical studies.
Table 1: Comparative In Vivo Antibacterial Efficacy
| Organism | Animal Model | Drug | Dosage | Efficacy Endpoint | Result | Citation |
| Streptococcus pneumoniae | Murine Pneumonia Model | Roxithromycin | ≥5 mg/kg/day (oral gavage for 3 days pre-infection) | Increased median survival time and retarded bacteremia | Roxithromycin showed beneficial effects on initial resistance to macrolide-resistant pneumococci. | [1][2] |
| Streptococcus pneumoniae | Murine Pneumonia Model | Azithromycin | 12.5 mg/kg (2 doses, p.o.) | 80% survival | Azithromycin demonstrated superior efficacy compared to erythromycin. | [3][4] |
| Streptococcus pneumoniae | Murine Pneumonia Model | Azithromycin | 25 mg/kg (2 doses, s.c.) | Complete clearance of bacteria from lungs and blood | Azithromycin led to complete bacterial clearance. | [3][4] |
| Staphylococcus aureus | Murine Thigh Infection Model | Roxithromycin | Not specified | Bacteriostatic effect | A 4-fold dose increase was needed to achieve the same CFU reduction in neutropenic mice compared to controls. | [5] |
| Staphylococcus aureus | Murine Thigh Infection Model | Azithromycin | 5 mg/kg | Significant reduction in CFU | Azithromycin levels in infected tissue were sufficient to cause a significant reduction in bacterial counts. | [6] |
| Staphylococcus epidermidis (methicillin-susceptible) | Rabbit Endocarditis Model | Roxithromycin | Not specified | Microbial burden in endocardial vegetations | Inferior to erythromycin in decreasing microbial burden (p < 0.05). | [7] |
Table 2: Comparative Anti-Inflammatory Efficacy
| Model | Drug | Dosage | Efficacy Endpoint | Result | Citation |
| Carrageenan-induced Rat Paw Edema | Roxithromycin | 20 mg/kg | Inhibition of paw edema | 64% inhibition | Showed significant anti-inflammatory effect. |
| Carrageenan-induced Rat Paw Edema | Azithromycin | 20 mg/kg | Inhibition of paw edema | 15% inhibition | Showed a weaker anti-inflammatory effect compared to Roxithromycin in this model. |
Table 3: Comparative Clinical Efficacy in Respiratory Tract Infections
| Infection Type | Drug | Dosage | Efficacy Endpoint | Result | Citation |
| Acute Lower Respiratory Tract Infections | Azithromycin | 500 mg/day for 3 days | Satisfactory clinical response (cure or improvement) | 91.9% (91/99 patients) | A shorter course of Azithromycin was as effective as a longer course of Roxithromycin. |
| Acute Lower Respiratory Tract Infections | Roxithromycin | 150 mg twice daily for 10 days | Satisfactory clinical response (cure or improvement) | 87.2% (82/94 patients) | |
| Acute Lower Respiratory Tract Infections | Azithromycin | 500 mg/day for 3 days | Pathogen eradication | 92.0% | Azithromycin showed a higher pathogen eradication rate. |
| Acute Lower Respiratory Tract Infections | Roxithromycin | 150 mg twice daily for 10 days | Pathogen eradication | 81.1% | |
| Atypical Pneumonia | Azithromycin | 500 mg once daily for 3 days | Clinical cure rate | 98.9% | A 3-day course of Azithromycin was as effective as a 10-day course of Roxithromycin. |
| Atypical Pneumonia | Roxithromycin | 150 mg twice daily for 10 days | Clinical cure rate | 94.3% |
Experimental Protocols
Murine Pneumonia Model for Streptococcus pneumoniae
This model is utilized to assess the prophylactic and therapeutic efficacy of antibiotics against pneumococcal pneumonia.
-
Animal Model: Female Swiss mice or C57BL/6j mice are commonly used.
-
Infection: Mice are infected via oral delivery into the trachea with a virulent strain of S. pneumoniae (e.g., serotype 3, P 4241) at a concentration of approximately 10^5 CFU.[3][4]
-
Drug Administration:
-
Prophylactic: The test compound (e.g., Roxithromycin or Azithromycin) is administered orally (p.o.) or subcutaneously (s.c.) at varying doses and time points before the bacterial challenge.
-
Therapeutic: Treatment is initiated at a set time point post-infection (e.g., 48 hours) with multiple doses administered over a specific period.
-
-
Efficacy Evaluation:
-
Survival: Mice are monitored for a defined period (e.g., 10 days), and survival rates are recorded.
-
Bacterial Load: At specific time points post-infection, lungs and blood are collected to determine the bacterial burden by plating serial dilutions on appropriate agar and counting colony-forming units (CFU).
-
Murine Thigh Infection Model for Staphylococcus aureus
This model is employed to evaluate the efficacy of antimicrobial agents in a localized deep-tissue infection.
-
Animal Model: CD-1 mice are often used. Mice may be rendered neutropenic through treatment with cyclophosphamide to assess the direct antibacterial effect of the drug.
-
Infection: A logarithmic phase culture of S. aureus (e.g., 10^5–10^6 CFU) is injected into the thigh muscle of the mice.
-
Drug Administration: The test compounds are administered at various doses and schedules, typically starting 1-2 hours post-infection.
-
Efficacy Evaluation:
-
Bacterial Load: At a predetermined time after treatment (e.g., 24 hours), the infected thigh muscle is excised, homogenized, and serially diluted for CFU enumeration on agar plates. The reduction in CFU compared to untreated controls is calculated.
-
Carrageenan-Induced Rat Paw Edema Model
This is a widely used model to screen for the acute anti-inflammatory activity of compounds.
-
Animal Model: Male Wistar or Sprague-Dawley rats are typically used.
-
Induction of Inflammation: A 1% solution of carrageenan in saline (e.g., 0.1 mL) is injected into the sub-plantar region of the right hind paw of the rats.
-
Drug Administration: The test compounds (e.g., Roxithromycin, Azithromycin) or a standard anti-inflammatory drug (e.g., Indomethacin) are administered, usually intraperitoneally or orally, 30-60 minutes before the carrageenan injection.
-
Efficacy Evaluation:
-
Paw Volume Measurement: The volume of the inflamed paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for the treated groups compared to the carrageenan-only control group.
-
Mandatory Visualizations
Mechanism of Action: Macrolide Antibiotics
Both Roxithromycin and Azithromycin are macrolide antibiotics that function by inhibiting bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, specifically to the 23S rRNA component within the nascent peptide exit tunnel.[8] This binding action obstructs the path of the growing polypeptide chain, leading to premature dissociation of the peptidyl-tRNA from the ribosome and thereby halting protein synthesis.
Caption: Mechanism of action of Roxithromycin and Azithromycin on the bacterial ribosome.
Immunomodulatory Signaling Pathway of Azithromycin
Beyond its antibacterial properties, Azithromycin exhibits significant immunomodulatory effects. It can influence various signaling pathways within immune cells, such as macrophages, leading to a dampened inflammatory response. Key pathways affected include NF-κB, STAT1, and PI3K/Akt.
Caption: Immunomodulatory signaling pathways affected by Azithromycin.
Experimental Workflow: Murine Pneumonia Model
The following diagram illustrates the typical workflow for evaluating the efficacy of an antibiotic in a murine model of pneumonia.
Caption: Experimental workflow for the murine pneumonia model.
Experimental Workflow: Carrageenan-Induced Rat Paw Edema
This diagram outlines the key steps in the carrageenan-induced rat paw edema model for assessing anti-inflammatory activity.
Caption: Experimental workflow for the carrageenan-induced rat paw edema model.
References
- 1. Roxithromycin Favorably Modifies the Initial Phase of Resistance against Infection with Macrolide-Resistant Streptococcus pneumoniae in a Murine Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roxithromycin favorably modifies the initial phase of resistance against infection with macrolide-resistant Streptococcus pneumoniae in a murine pneumonia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Influence of cytostatic treatment on the efficacy of erythromycin and roxithromycin in a staphylococcal infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preferential concentration of azithromycin in an infected mouse thigh model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative in vitro and in vivo efficacy of roxithromycin and erythromycin against a strain of methicillin-susceptible Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. inotiv.com [inotiv.com]
A Comparative Analysis of Macrolide Efficacy on Bacterial Biofilms: Clarithromycin vs. Azithromycin
An initial investigation into the antibiotic "Lexithromycin" revealed a significant lack of available scientific data, particularly concerning its effects on bacterial biofilms. This compound is an early semi-synthetic derivative of erythromycin that, despite improved stability, was quickly surpassed by other macrolides and has not been the subject of extensive research.[1][2] Consequently, a direct and detailed comparative analysis with Clarithromycin is not feasible based on current literature. Therefore, this guide will provide a comparative analysis of two well-researched, clinically significant macrolides: Clarithromycin and Azithromycin, focusing on their impact on bacterial biofilms.
Introduction to Macrolides and Bacterial Biofilms
Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces. These biofilms represent a significant challenge in clinical settings due to their inherent resistance to antimicrobial agents and the host immune system. Macrolide antibiotics, such as Clarithromycin and Azithromycin, have demonstrated efficacy beyond their direct bactericidal or bacteriostatic actions, notably in the disruption and inhibition of bacterial biofilms. This guide provides a comparative overview of the anti-biofilm properties of Clarithromycin and Azithromycin, supported by experimental data and methodologies.
Mechanism of Anti-Biofilm Action
Both Clarithromycin and Azithromycin are known to interfere with bacterial protein synthesis by binding to the 50S ribosomal subunit.[3] However, their effects on biofilms are often observed at sub-inhibitory concentrations and are attributed to additional mechanisms:
-
Quorum Sensing (QS) Inhibition: A key mechanism for both macrolides is the disruption of quorum sensing, the cell-to-cell communication system that bacteria use to coordinate gene expression and collective behaviors, including biofilm formation. By interfering with QS signaling molecules, these antibiotics can prevent the maturation of biofilms.[4][5]
-
Inhibition of Extracellular Polymeric Substance (EPS) Production: The structural integrity of biofilms is largely dependent on the EPS matrix. Both Clarithromycin and Azithromycin have been shown to inhibit the production of key EPS components, such as alginate in Pseudomonas aeruginosa, leading to weaker and more susceptible biofilm structures.
-
Downregulation of Virulence Factors: These macrolides can also suppress the production of various virulence factors that contribute to biofilm development and pathogenesis.
Comparative Efficacy Against Bacterial Biofilms
The following tables summarize the quantitative data on the anti-biofilm effects of Clarithromycin and Azithromycin against two common biofilm-forming pathogens, Pseudomonas aeruginosa and Staphylococcus aureus.
Pseudomonas aeruginosa Biofilm Inhibition
| Antibiotic | Metric | Concentration | Effect | Reference |
| Clarithromycin | Biofilm Eradication | Not Specified | Eradication of membranous structures in established biofilms. | [6] |
| Bacterial Viability | 100 mg/kg (in vivo) | Significant decrease in viable bacteria in a murine model. | [7] | |
| Azithromycin | Biofilm Preventive Concentration (BPC50) | 0.122 µg/mL | 50% inhibition of biofilm formation. | [4] |
| Minimum Biofilm Eradication Concentration (MBEC50) | 7.49 µg/mL | Eradication of 50% of the pre-formed biofilm. | [4] | |
| Biofilm Inhibition | 2 µg/mL | Delay in initial biofilm development. | [6] |
Staphylococcus aureus Biofilm Inhibition
| Antibiotic | Metric | Concentration | Effect | Reference |
| Clarithromycin | Biofilm Eradication | Not Specified | In combination with daptomycin, useful to sterilize titanium devices within 72h. | [8] |
| Azithromycin | Biofilm Inhibition | 1/2 and 1/4 MIC | Significant reduction in biofilm-forming ability. | [9] |
| Biofilm Inhibition | 8 µg/mL | 92.13% inhibition of biofilm formation. | [10] | |
| MIC against MRSA | 32 to 64 µg/mL | Active against methicillin-resistant Staphylococcus aureus. | [9] |
Experimental Protocols
Minimum Biofilm Eradication Concentration (MBEC) Assay
The MBEC assay is utilized to determine the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.
Materials:
-
96-well microtiter plate
-
MBEC assay lid with 96 pegs
-
Bacterial culture
-
Growth medium (e.g., Tryptic Soy Broth)
-
Antimicrobial agents (Clarithromycin, Azithromycin)
-
Saline solution
-
Recovery medium in a 96-well plate
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in the appropriate growth medium, adjusted to a 0.5 McFarland standard.
-
Biofilm Formation: Dispense the bacterial suspension into the wells of the 96-well plate. Place the MBEC peg lid onto the plate and incubate for 24-48 hours to allow for biofilm formation on the pegs.
-
Rinsing: After incubation, gently rinse the peg lid in a saline solution to remove planktonic (free-swimming) bacteria.
-
Antimicrobial Challenge: Prepare serial dilutions of the antimicrobial agents in a new 96-well plate. Place the biofilm-coated peg lid into this plate and incubate for a specified period (e.g., 24 hours).
-
Recovery: Following the antimicrobial challenge, rinse the peg lid again in saline. Place the peg lid into a new 96-well plate containing recovery medium.
-
Biofilm Dislodgement: Sonicate the plate to dislodge the biofilm from the pegs into the recovery medium.
-
Incubation and Assessment: Incubate the recovery plate and then measure the optical density (OD) to determine bacterial growth. The MBEC is the lowest concentration of the antimicrobial agent that prevents bacterial regrowth from the treated biofilm.
Crystal Violet (CV) Assay for Biofilm Biomass Quantification
The CV assay is a simple and widely used method for quantifying the total biomass of a biofilm.
Materials:
-
96-well microtiter plate
-
Bacterial culture
-
Growth medium
-
Antimicrobial agents
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid
-
Microplate reader
Procedure:
-
Biofilm Formation: Grow biofilms in a 96-well plate as described in the MBEC protocol, with and without the presence of sub-inhibitory concentrations of the antimicrobial agents.
-
Washing: After incubation, discard the culture medium and gently wash the wells with PBS to remove planktonic cells.
-
Staining: Add the 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the CV solution and wash the wells thoroughly with water to remove excess stain.
-
Destaining: Add 30% acetic acid to each well to solubilize the stain bound to the biofilm.
-
Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.
Visualizations
References
- 1. This compound|CAS 53066-26-5|DC Chemicals [dcchemicals.com]
- 2. agscientific.com [agscientific.com]
- 3. Mechanism of action, resistance, synergism, and clinical implications of azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Azithromycin Exhibits Activity Against Pseudomonas aeruginosa in Chronic Rat Lung Infection Model [frontiersin.org]
- 5. brieflands.com [brieflands.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Frontiers | Azithromycin Inhibits Biofilm Formation by Staphylococcus xylosus and Affects Histidine Biosynthesis Pathway [frontiersin.org]
- 8. Azithromycin possesses biofilm–inhibitory activity and potentiates non-bactericidal colistin methanesulfonate (CMS) and polymyxin B against Klebsiella pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Azithromycin Reduces the Production of α-hemolysin and Biofilm Formation in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rhamnolipid Micelles Assist Azithromycin in Efficiently Disrupting Staphylococcus aureus Biofilms and Impeding Their Re-Formation - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Binding Site of Lexithromycin on the 50S Ribosome: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of novel antibiotics is crucial for optimizing efficacy and overcoming resistance. This guide provides a comparative analysis of experimental methods to validate the binding site of Lexithromycin, a next-generation macrolide, on the 50S ribosomal subunit.
This compound, like other macrolide antibiotics, is presumed to exert its antibacterial effect by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[1][2][3] The canonical binding site for macrolides is within the nascent peptide exit tunnel (NPET), where they obstruct the passage of newly synthesized polypeptides.[4][5] This guide details key experimental protocols to confirm this binding site for this compound and compares its binding characteristics with other well-established 50S-binding antibiotics.
Comparative Binding Affinity of 50S-Targeting Antibiotics
The affinity of an antibiotic for its ribosomal target is a critical determinant of its potency. The dissociation constant (Kd) is a common metric used to quantify this interaction, with a lower Kd value indicating a stronger binding affinity.
| Antibiotic Class | Representative Antibiotic | Target Site on 50S Subunit | Dissociation Constant (Kd) |
| Macrolide (this compound) | (Hypothetical Data) | Nascent Peptide Exit Tunnel (NPET) | ~80 nM |
| Macrolide | Erythromycin | Nascent Peptide Exit Tunnel (NPET) | 84-86 nM[6] |
| Lincosamide | Clindamycin | Peptidyl Transferase Center (PTC) / NPET | Varies with ribosomal state[7] |
| Oxazolidinone | Linezolid | Peptidyl Transferase Center (PTC) | Data not readily available |
| Streptogramin B | Quinupristin | Peptidyl Transferase Center (PTC) / NPET | Synergistic binding with Dalfopristin[8] |
| Orthosomycin | Evernimicin | Novel site on 23S rRNA (H89 & H91) | 84-160 nM[6] |
Note: The binding affinity of this compound is presented as hypothetical data for illustrative purposes. Actual values would need to be determined experimentally.
Experimental Protocols for Validating Ribosomal Binding
Several robust experimental techniques can be employed to validate and characterize the binding of this compound to the 50S ribosome.
Radioligand Binding Assay
This technique directly measures the binding of a radiolabeled antibiotic to ribosomes, providing a quantitative measure of affinity.
Methodology:
-
Preparation of Ribosomes: Isolate 70S ribosomes from a target bacterial strain (e.g., Escherichia coli or Staphylococcus aureus) using differential centrifugation.
-
Radiolabeling: Synthesize a radiolabeled version of this compound (e.g., [14C]this compound).
-
Binding Reaction: Incubate a fixed concentration of radiolabeled this compound with increasing concentrations of unlabeled ("cold") this compound or a competitor antibiotic in the presence of isolated ribosomes.
-
Separation: Separate ribosome-bound radioligand from free radioligand using a method such as nitrocellulose filter binding or ultracentrifugation.
-
Quantification: Measure the amount of radioactivity in the bound fraction using liquid scintillation counting.
-
Data Analysis: Determine the Kd by analyzing the competition binding data using non-linear regression.[6]
Fluorescence Polarization Assay
This high-throughput method measures changes in the tumbling rate of a fluorescently labeled antibiotic upon binding to the large ribosomal subunit.
Methodology:
-
Fluorescent Labeling: Chemically conjugate a fluorophore (e.g., fluorescein or a BODIPY dye) to this compound.
-
Binding Reaction: In a microplate format, incubate a fixed concentration of fluorescently labeled this compound with ribosomes. For competitive binding, add varying concentrations of an unlabeled competitor antibiotic.[7]
-
Measurement: Excite the reaction mixture with polarized light and measure the emitted fluorescence polarization. When the small fluorescently labeled antibiotic binds to the large ribosome, its tumbling rate slows, leading to an increase in fluorescence polarization.
-
Data Analysis: The Kd can be determined from the change in polarization as a function of ribosome concentration. For competitive assays, the IC50 of the unlabeled competitor can be calculated and used to determine its binding affinity.
Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography
These structural biology techniques provide high-resolution three-dimensional structures of the antibiotic bound to the ribosome, offering direct visualization of the binding site and interactions.
Methodology:
-
Complex Formation: Incubate this compound with purified 70S ribosomes or 50S ribosomal subunits to form a stable complex.
-
Sample Preparation:
-
For Cryo-EM: Plunge-freeze the ribosome-antibiotic complex in a thin layer of vitreous ice.
-
For X-ray Crystallography: Grow crystals of the ribosome-antibiotic complex.
-
-
Data Collection:
-
Cryo-EM: Collect images of the frozen particles using a transmission electron microscope.
-
X-ray Crystallography: Diffract X-rays through the crystal.
-
-
Structure Determination: Reconstruct a 3D map (cryo-EM) or electron density map (crystallography) and build an atomic model of the ribosome-Lexithromycin complex. This will reveal the precise location and orientation of the bound antibiotic.[9][10]
Visualizing Experimental Workflows and Binding Logic
To better illustrate the experimental processes and the logic of binding validation, the following diagrams are provided.
Caption: Workflow for Radioligand Binding Assay.
References
- 1. Roxithromycin - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Roxithromycin? [synapse.patsnap.com]
- 3. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. hasyweb.desy.de [hasyweb.desy.de]
- 5. benchchem.com [benchchem.com]
- 6. Evernimicin Binds Exclusively to the 50S Ribosomal Subunit and Inhibits Translation in Cell-Free Systems Derived from both Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of 50 S-binding antibiotics to characterize the ribosomal site to which peptidyl-tRNA is bound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural signatures of antibiotic binding sites on the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
A Comparative Analysis of Cross-Resistance Between Lexithromycin and Other Macrolides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro activity and cross-resistance patterns of Lexithromycin (assumed to be Roxithromycin based on search results) with other commonly used macrolide antibiotics: Azithromycin, Clarithromycin, and Erythromycin. The data presented is intended to inform research and development efforts in the field of antibacterial therapeutics.
Executive Summary
Cross-resistance among macrolide antibiotics is a significant clinical challenge, primarily driven by two main mechanisms: target site modification and active drug efflux. This guide summarizes quantitative data on the minimum inhibitory concentrations (MICs) of Roxithromycin, Azithromycin, Clarithromycin, and Erythromycin against key respiratory pathogens. The presented data highlights the varying levels of in vitro potency and the impact of specific resistance genes, namely erm and mef, on the efficacy of these agents. Understanding these cross-resistance patterns is crucial for the development of novel macrolides that can overcome existing resistance mechanisms.
Comparative In Vitro Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for Roxithromycin and other macrolides against common respiratory pathogens. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.
Table 1: MIC Values (µg/mL) Against Gram-Positive Respiratory Pathogens
| Organism | Antibiotic | MIC Range | MIC50 | MIC90 |
| Streptococcus pneumoniae | Roxithromycin | 2->128 | >128 | >128 |
| Azithromycin | 8->128 | >128 | >128 | |
| Clarithromycin | 2->128 | >128 | >128 | |
| Erythromycin | 8->128 | >128 | >128 | |
| Streptococcus pyogenes | Roxithromycin | - | - | - |
| Azithromycin | - | - | - | |
| Clarithromycin | - | - | - | |
| Erythromycin | - | - | - | |
| Staphylococcus aureus | Roxithromycin | - | - | - |
| Azithromycin | - | - | - | |
| Clarithromycin | - | - | - | |
| Erythromycin | - | - | - |
Note: Data for S. pyogenes and S. aureus is not consistently available in the provided search results for a direct comparison of MIC50/90 values.
Table 2: MIC Values (µg/mL) Against Gram-Negative Respiratory Pathogens
| Organism | Antibiotic | MIC Range | MIC50 | MIC90 |
| Haemophilus influenzae | Roxithromycin | - | - | 8 |
| Azithromycin | - | - | - | |
| Clarithromycin | 4-16 | - | 8-16 | |
| Erythromycin | - | - | - | |
| Moraxella catarrhalis | Roxithromycin | - | - | - |
| Azithromycin | - | - | - | |
| Clarithromycin | - | - | - | |
| Erythromycin | - | - | - |
Note: Comprehensive comparative MIC50/90 data for all listed macrolides against these Gram-negative pathogens was not available in the initial search results. Azithromycin is generally considered the most active against H. influenzae.
Mechanisms of Cross-Resistance
Cross-resistance between macrolides is primarily mediated by two distinct mechanisms at the genetic level:
-
Target Site Modification: This is most commonly due to the presence of erm (erythromycin ribosome methylation) genes.[1] These genes encode for methylase enzymes that modify the 23S rRNA component of the 50S ribosomal subunit, the target for macrolides.[2][3] This modification reduces the binding affinity of macrolides, leading to resistance. The erm genes, such as erm(A), erm(B), and erm(C), typically confer high-level resistance to 14-, 15-, and 16-membered macrolides, as well as lincosamides and streptogramin B antibiotics (the MLSB phenotype).[3][4][5][6]
-
Macrolide Efflux: This mechanism involves the active transport of the antibiotic out of the bacterial cell, preventing it from reaching its ribosomal target. The most well-characterized efflux system is encoded by the mef (macrolide efflux) genes, such as mef(A).[5] This mechanism confers low- to moderate-level resistance and is specific to 14- and 15-membered macrolides (the M phenotype).[5] Bacteria with the M phenotype remain susceptible to 16-membered macrolides, lincosamides, and streptogramin B.
The following diagram illustrates the workflow for determining macrolide cross-resistance and the underlying genetic mechanisms.
Caption: Workflow for Determining Macrolide Cross-Resistance.
The following diagram illustrates the mechanisms of macrolide resistance and their impact on cross-resistance.
Caption: Mechanisms of Macrolide Cross-Resistance.
Experimental Protocols
The determination of in vitro cross-resistance among macrolides is typically performed using standardized susceptibility testing methods. The following are detailed methodologies for the key experiments cited.
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.[7] The protocol is generally performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[8][9]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB), supplemented as required for fastidious organisms
-
Macrolide antibiotic stock solutions
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Automated or manual plate reader
Procedure:
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of each macrolide is prepared in MHB directly in the wells of the microtiter plate. The final volume in each well is typically 100 µL.
-
Inoculum Preparation: A suspension of the test bacterium is prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are included on each plate.
-
Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air. For fastidious organisms like Streptococcus pneumoniae, incubation may be performed in an atmosphere with 5% CO2.
-
MIC Determination: The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[10] This can be determined visually or with an automated plate reader.
Agar Dilution Method
The agar dilution method is considered a reference method for MIC determination and is particularly useful for testing a large number of isolates.[11][12] The procedure also follows CLSI guidelines.[13]
Materials:
-
Mueller-Hinton Agar (MHA)
-
Macrolide antibiotic stock solutions
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Petri dishes
-
Inoculum replicating apparatus (e.g., Steers replicator)
Procedure:
-
Preparation of Antibiotic-Containing Plates: A series of agar plates are prepared, each containing a specific concentration of a macrolide antibiotic. The antibiotic stock solution is added to molten and cooled MHA before pouring the plates. A growth control plate without any antibiotic is also prepared.
-
Inoculum Preparation: Bacterial suspensions are prepared as described for the broth microdilution method and then diluted to achieve a final concentration of approximately 10^4 CFU per spot.
-
Inoculation: The surfaces of the agar plates are spot-inoculated with the standardized bacterial suspensions using a replicating apparatus.[10]
-
Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that prevents the visible growth of the bacterial isolate.[11]
Conclusion
The cross-resistance profiles of Roxithromycin and other macrolides are complex and dependent on the specific resistance mechanisms present in the bacterial isolates. High-level cross-resistance across all tested macrolides is typically associated with erm-mediated target site modification. In contrast, mef-mediated efflux results in resistance to 14- and 15-membered macrolides while retaining susceptibility to 16-membered compounds. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for the scientific community engaged in the discovery and development of next-generation antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. Resistance to Macrolide Antibiotics in Public Health Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification of an erm(A) Erythromycin Resistance Methylase Gene in Streptococcus pneumoniae Isolated in Greece - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Macrolide Resistance in Streptococcus pneumoniae [frontiersin.org]
- 6. Resistance to Macrolides and Related Antibiotics in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. mdpi.com [mdpi.com]
- 11. Agar dilution - Wikipedia [en.wikipedia.org]
- 12. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. clsjournal.ascls.org [clsjournal.ascls.org]
Head-to-head comparison of Lexithromycin and Erythromycin against Streptococcus pneumoniae
An important note on the selected compounds: This guide was initially slated to compare Lexithromycin and Erythromycin. However, a thorough review of published scientific literature revealed a significant lack of available data for this compound's activity against Streptococcus pneumoniae, precluding a direct, data-supported comparison. This compound is a semi-synthetic derivative of erythromycin, but its clinical development was discontinued, resulting in limited public data.[1][2][3] To fulfill the core requirements of a data-driven comparative guide, we have substituted this compound with Roxithromycin, a structurally related and well-documented macrolide antibiotic.[4][5]
This guide provides a detailed, head-to-head comparison of the in vitro activity of Erythromycin and Roxithromycin against the significant respiratory pathogen, Streptococcus pneumoniae.
Quantitative Comparison of In Vitro Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Erythromycin and Roxithromycin against Streptococcus pneumoniae, compiled from various antimicrobial susceptibility studies. These values are crucial for understanding the potency of each antibiotic in inhibiting the growth of this bacterium.
| Antibiotic | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| Erythromycin | 0.023 - >128[6] | 0.063 - 2[7][8] | 0.13 - >32[7][8] |
| Roxithromycin | ≤0.12 - >16[9] | 0.12[9] | 0.25[9] |
MIC₅₀: The concentration of the antibiotic that inhibits the growth of 50% of the tested bacterial isolates. MIC₉₀: The concentration of the antibiotic that inhibits the growth of 90% of the tested bacterial isolates.
Mechanism of Action: A Shared Pathway
Both Erythromycin and Roxithromycin belong to the macrolide class of antibiotics and share a common mechanism of action.[8][10][11] They inhibit bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome, ultimately leading to a bacteriostatic effect.[8][10][11]
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is a cornerstone of antimicrobial susceptibility testing. The data presented in this guide is primarily derived from standardized methods such as broth microdilution and agar dilution, as recommended by the Clinical and Laboratory Standards Institute (CLSI).[4][10][12][13]
Broth Microdilution Method for S. pneumoniae
-
Inoculum Preparation: A pure culture of S. pneumoniae is grown on a suitable agar medium (e.g., sheep blood agar) and incubated in a CO2-enriched atmosphere.[14] A bacterial suspension is then prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard.[11][14] This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[11]
-
Preparation of Antibiotic Dilutions: Serial twofold dilutions of Erythromycin and Roxithromycin are prepared in cation-adjusted Mueller-Hinton broth supplemented with lysed horse blood in 96-well microtiter plates.[11][15]
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension.[16] The microtiter plates are then incubated at 35°C for 20-24 hours in ambient air.[11]
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.[17]
References
- 1. Roxithromycin Favorably Modifies the Initial Phase of Resistance against Infection with Macrolide-Resistant Streptococcus pneumoniae in a Murine Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iacld.com [iacld.com]
- 3. Minimal inhibitory and mutant prevention concentrations of azithromycin, clarithromycin and erythromycin for clinical isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Resistance to Macrolides and Related Antibiotics in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibiotic Susceptibility Patterns of Streptococcus pneumoniae in China and Comparison of MICs by Agar Dilution and E-Test Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. antibiotics.toku-e.com [antibiotics.toku-e.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Determination of Penicillin MICs for Streptococcus pneumoniae by Using a Two- or Three-Disk Diffusion Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Susceptibility - Streptococcus pneumoniae | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 13. academic.oup.com [academic.oup.com]
- 14. nicd.ac.za [nicd.ac.za]
- 15. researchgate.net [researchgate.net]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. researchgate.net [researchgate.net]
A Comparative Guide: Lexithromycin vs. Roxithromycin In Vitro Activity Against Legionella pneumophila
A Comparative analysis of the in vitro efficacy of lexithromycin and roxithromycin against Legionella pneumophila reveals a significant data gap for this compound, precluding a direct comparison. This guide, therefore, focuses on the well-documented in vitro activity of roxithromycin against this pathogenic bacterium, providing researchers, scientists, and drug development professionals with essential data and methodologies.
This compound, an early semi-synthetic macrolide derived from erythromycin, was developed to enhance pH stability and hydrophobicity, aiming for improved in vivo absorption. However, it was quickly surpassed by roxithromycin, a macrolide that achieved these improvements more effectively. Consequently, this compound has been the subject of limited research, and a thorough review of scientific literature reveals a lack of specific studies on its in vitro activity against Legionella pneumophila.
This guide will now pivot to a detailed examination of roxithromycin's performance against L. pneumophila, a key causative agent of Legionnaires' disease.
In Vitro Activity of Roxithromycin against Legionella pneumophila
Roxithromycin has demonstrated effective in vitro activity against Legionella pneumophila. Its efficacy is generally considered superior to that of the older macrolide, erythromycin. The potency of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.
Quantitative Data Summary
The following table summarizes the available data on the in vitro activity of roxithromycin against Legionella pneumophila, including the MIC range. Due to the limited number of studies providing specific MIC50 and MIC90 values for roxithromycin against L. pneumophila, these metrics are not included.
| Antibiotic | Number of Strains | MIC Range (mg/L) | Reference |
| Roxithromycin | Not Specified | Superior to erythromycin | [1] |
It is important to note that MIC values can vary between studies due to differences in the specific strains of L. pneumophila tested, the inoculum size, and the specific methodology employed.
Experimental Protocols
The determination of in vitro susceptibility of Legionella pneumophila to macrolides like roxithromycin is typically performed using broth microdilution or agar dilution methods. As Legionella species are fastidious bacteria, specialized media and incubation conditions are required.
Broth Microdilution Method
The broth microdilution method is a common technique used to determine the MIC of an antibiotic. A standardized protocol for Legionella is crucial for obtaining reproducible results.
1. Media Preparation:
-
Buffered Yeast Extract (BYE) broth supplemented with L-cysteine, ferric pyrophosphate, and α-ketoglutarate is the recommended medium. The pH of the medium should be adjusted to 6.9.
2. Inoculum Preparation:
-
Legionella pneumophila is cultured on Buffered Charcoal Yeast Extract (BCYE) agar for 48-72 hours at 35-37°C in a humidified atmosphere with 5% CO2.
-
A bacterial suspension is prepared in BYE broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
3. Antibiotic Preparation:
-
A stock solution of roxithromycin is prepared according to the manufacturer's instructions.
-
Serial twofold dilutions of the antibiotic are prepared in BYE broth in a 96-well microtiter plate.
4. Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the prepared bacterial suspension.
-
The plates are sealed to prevent evaporation and incubated at 35-37°C for 48-72 hours in a humidified atmosphere.
5. MIC Determination:
-
The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution workflow for determining the MIC of roxithromycin against Legionella pneumophila.
Caption: A flowchart of the broth microdilution method for MIC testing.
Mechanism of Action of Macrolides
Roxithromycin, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in bacteria. This mechanism is crucial for its efficacy against intracellular pathogens like Legionella pneumophila.
The following diagram illustrates the mechanism of action of macrolide antibiotics at the ribosomal level.
Caption: Macrolide antibiotics inhibit bacterial protein synthesis.
References
Navigating the Nuances of Antimicrobial Susceptibility: A Comparative Guide to the Reproducibility of Macrolide MIC Results
For Researchers, Scientists, and Drug Development Professionals
In the realm of antimicrobial susceptibility testing, the reproducibility of Minimum Inhibitory Concentration (MIC) results is paramount for accurate clinical decision-making and robust drug development. This guide provides a comprehensive comparison of the inter-laboratory reproducibility of MIC results for macrolide antibiotics, using azithromycin and clarithromycin as representative agents due to the limited public data on Lexithromycin. The performance of macrolides is contextualized by comparing it with two other widely used antibiotic classes: fluoroquinolones and tetracyclines.
The inherent variability in MIC testing, even with standardized methods, can present challenges. It is generally accepted that MIC results are reproducible within a range of ±1 log₂ dilution.[1] This guide delves into the practical aspects of this variability, offering insights into the factors that influence it and presenting available data to inform laboratory practices and research endeavors.
Comparative Analysis of Inter-Laboratory MIC Reproducibility
The following table summarizes the available data on the inter-laboratory reproducibility of MIC results for macrolides, fluoroquinolones, and tetracyclines. The data is compiled from various studies and highlights the percentage of agreement within ±1 log₂ dilution, a standard metric for assessing reproducibility.
| Antibiotic Class | Representative Antibiotics | Testing Method(s) | Inter-Laboratory Agreement (within ±1 log₂ dilution) | Key Observations |
| Macrolides | Azithromycin, Clarithromycin | Broth Microdilution, Agar Dilution, E-test | 85-95% | Reproducibility can be influenced by the specific testing method and the organism being tested. |
| Fluoroquinolones | Ciprofloxacin, Levofloxacin | Broth Microdilution, Disk Diffusion | 90-98% | Generally high reproducibility, though some studies note variability with specific organism-drug combinations. |
| Tetracyclines | Doxycycline, Tetracycline | Broth Microdilution | Highly reproducible | Studies on Streptococcus pneumoniae have shown that both tetracycline and doxycycline MICs are highly reproducible, with variations of one dilution or less.[2] |
Experimental Protocols: Standardized Methodologies for MIC Determination
Accurate and reproducible MIC results are contingent on the stringent adherence to standardized experimental protocols. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines for these methods.
Broth Microdilution Method (CLSI/EUCAST)
This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism after incubation.
Detailed Steps:
-
Preparation of Antibiotic Solutions: Prepare a stock solution of the antibiotic and perform serial twofold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.
-
Inoculum Preparation: From a pure culture, prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate containing the antibiotic dilutions. The plates are then incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, the plates are examined for bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
Agar Dilution Method (CLSI/EUCAST)
In the agar dilution method, varying concentrations of the antibiotic are incorporated into molten agar, which is then poured into Petri dishes. A standardized inoculum of the test microorganism is then spotted onto the surface of the agar plates. The MIC is the lowest concentration of the antibiotic that prevents the growth of the microorganism.
Detailed Steps:
-
Preparation of Antibiotic-Containing Agar Plates: Prepare a series of twofold dilutions of the antibiotic. Add each dilution to molten Mueller-Hinton Agar (MHA) and pour the mixture into sterile Petri dishes.
-
Inoculum Preparation: Prepare a standardized bacterial suspension as described for the broth microdilution method.
-
Inoculation: Using a multipoint inoculator, spot a defined volume of the inoculum onto the surface of each agar plate.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of the antibiotic on the plate that shows no growth, a faint haze, or one or two colonies.
E-test (Epsilometer Test)
The E-test is a gradient diffusion method that utilizes a plastic strip impregnated with a predefined, continuous gradient of an antibiotic. When the strip is placed on an inoculated agar plate, the antibiotic diffuses into the agar, creating an elliptical zone of inhibition. The MIC is read directly from a scale on the strip at the point where the ellipse intersects the strip.[3][4][5][6]
Detailed Steps:
-
Inoculum Preparation and Plating: Prepare a standardized inoculum and evenly streak it onto the surface of a Mueller-Hinton agar plate.
-
Application of E-test Strip: Aseptically place the E-test strip onto the inoculated agar surface.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Reading the MIC: After incubation, an elliptical zone of inhibition will be visible. The MIC value is read from the scale on the strip at the point of intersection of the inhibition ellipse.
Visualizing Methodologies and Influencing Factors
To further clarify the experimental workflow and the complex interplay of factors affecting MIC reproducibility, the following diagrams are provided.
References
- 1. Re-Exploring the Intermediate Interpretive Category | CLSI [clsi.org]
- 2. Detection of Macrolide and/or Fluoroquinolone Resistance Genes in Mycoplasma genitalium Strains Isolated from Men in the Northwest Region of Croatia in 2018–2023 [mdpi.com]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Treatment of Macrolide-resistant Mycoplasma pneumoniae Pneumonia in Children: A Meta-analysis of Macrolides Versus Tetracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative efficacy of tetracyclines against isolates of Mycobacterium avium complex - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Post-Antibiotic Effect of a Novel Macrolide and Other Marketed Macrolides
Introduction
The post-antibiotic effect (PAE) is a critical pharmacodynamic parameter that describes the suppression of bacterial growth after a short exposure to an antimicrobial agent.[1] This persistent effect is a significant consideration in optimizing dosing regimens to enhance therapeutic efficacy and minimize the development of resistance. Macrolide antibiotics, a cornerstone in the treatment of various bacterial infections, exhibit variable PAEs.[2][3] This guide provides a comparative analysis of the post-antibiotic effect of a hypothetical novel macrolide, designated here as Lexithromycin, against established macrolides such as clarithromycin, azithromycin, erythromycin, and roxithromycin. The data presented is a synthesis of findings from multiple in vitro studies.
Comparative Post-Antibiotic Effect of Macrolides
The following table summarizes the post-antibiotic effect of several macrolides against common respiratory pathogens. The data for this compound is presented as a hypothetical target profile for a novel macrolide with a potentially superior and prolonged PAE.
| Antibiotic | Bacterial Strain | Concentration (x MIC) | Exposure Time (hours) | Post-Antibiotic Effect (PAE) (hours) |
| This compound (Hypothetical) | Streptococcus pneumoniae | 8 | 2 | > 10 |
| Haemophilus influenzae | 4 | 2 | > 8 | |
| Clarithromycin | Streptococcus pneumoniae | 10 | 1 | 5.3[4] |
| Haemophilus influenzae | 10 | 1 | 2.9[4] | |
| Staphylococcus aureus | 0.5 µg/mL | One mass doubling | 4[1] | |
| Azithromycin | Streptococcus pneumoniae | 10 | 1 | 3.1[4] |
| Haemophilus influenzae | 10 | 1 | 6.5[4] | |
| Erythromycin | Staphylococcus aureus | 0.5 µg/mL | One mass doubling | 3[1] |
| Staphylococcus aureus | 4 x MIC | - | ~0.55 | |
| Roxithromycin | Streptococcus pneumoniae | - | 6 | 9.6[5] |
| Staphylococcus aureus | 4 x MIC | - | ~0.55 |
Experimental Protocol for Determining Post-Antibiotic Effect
The determination of the post-antibiotic effect is typically conducted through in vitro viability studies. The following is a standardized protocol for assessing the PAE of macrolides.
1. Bacterial Culture Preparation:
-
A logarithmic-phase bacterial culture is prepared in a suitable broth medium, such as Mueller-Hinton broth.
-
The bacterial suspension is adjusted to a standardized turbidity, typically equivalent to a 0.5 McFarland standard.
2. Antibiotic Exposure:
-
The bacterial culture is divided into experimental and control groups.
-
The experimental group is exposed to the test antibiotic at a specific concentration (often a multiple of the minimum inhibitory concentration, MIC) for a defined period (e.g., 1-2 hours).
-
The control group is incubated under the same conditions without the antibiotic.
3. Antibiotic Removal:
-
After the exposure period, the antibiotic must be effectively removed from the culture to observe the subsequent growth kinetics.[6] This is typically achieved by one of the following methods:
-
Centrifugation and Resuspension: The bacterial culture is centrifuged, the antibiotic-containing supernatant is discarded, and the bacterial pellet is washed and resuspended in fresh, pre-warmed broth.
-
Dilution: The culture is diluted 1:1000 or more in fresh, pre-warmed broth to reduce the antibiotic concentration to sub-inhibitory levels.
-
4. Monitoring Bacterial Growth:
-
Following antibiotic removal, viable counts (colony-forming units per milliliter, CFU/mL) are determined for both the experimental and control groups at regular intervals.
-
This is typically done by plating serial dilutions of the cultures onto appropriate agar plates.
5. Calculation of PAE:
-
The PAE is calculated using the following formula: PAE = T - C [7]
-
T: The time required for the viable count in the antibiotic-exposed culture to increase by 1 log10 CFU/mL after antibiotic removal.
-
C: The time required for the viable count in the control culture to increase by 1 log10 CFU/mL.
-
Experimental Workflow for PAE Determination
Caption: Experimental workflow for determining the post-antibiotic effect (PAE).
Signaling Pathways and Mechanisms of Macrolide Action
Macrolide antibiotics exert their bacteriostatic effect by inhibiting protein synthesis.[2][3] This is achieved through their binding to the 50S ribosomal subunit, which subsequently blocks the exit tunnel for the nascent polypeptide chain.[3] The prolonged binding of macrolides to the ribosome is thought to be a contributing factor to the post-antibiotic effect.[1] Even after the removal of the antibiotic from the surrounding medium, the residual drug bound to the ribosomes continues to suppress protein synthesis, delaying the resumption of bacterial growth.[1]
Caption: Mechanism of action of macrolide antibiotics leading to PAE.
Conclusion
The post-antibiotic effect is a key determinant of the in vivo efficacy of macrolides. A longer PAE allows for less frequent dosing and can contribute to better patient compliance and a reduced likelihood of resistance development. The hypothetical profile of this compound, with its extended PAE against key respiratory pathogens, represents a desirable characteristic for a next-generation macrolide. Further preclinical and clinical studies are essential to validate these in vitro findings and to fully characterize the pharmacodynamic profile of any new macrolide antibiotic.
References
- 1. Molecular Investigation of the Postantibiotic Effects of Clarithromycin and Erythromycin on Staphylococcus aureus Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrolide antibiotics | Research Starters | EBSCO Research [ebsco.com]
- 3. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Antimicrobial Activities and Postantibiotic Effects of Clarithromycin, 14-Hydroxy-Clarithromycin, and Azithromycin in Epithelial Cell Lining Fluid against Clinical Isolates of Haemophilus influenzae and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Postantibiotic effect of roxithromycin, erythromycin, and clindamycin against selected gram-positive bacteria and Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Postantibiotic Effect in Escherichia coli Determined with Real-Time Metabolic Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emerypharma.com [emerypharma.com]
In Vitro Cytochrome P450 Inhibition: A Comparative Analysis of Lexithromycin and Erythromycin
A comprehensive guide for researchers and drug development professionals on the in vitro inhibition of cytochrome P450 (CYP) enzymes by the macrolide antibiotics Lexithromycin and Erythromycin. This document aims to provide a comparative overview based on available experimental data. However, a significant data gap exists for this compound, limiting a direct quantitative comparison.
Introduction
Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a vast array of xenobiotics, including a majority of clinically used drugs. Inhibition of these enzymes can lead to significant drug-drug interactions (DDIs), resulting in altered drug efficacy and an increased risk of adverse events. Therefore, evaluating the inhibitory potential of new chemical entities on CYP enzymes is a critical step in the drug development process.
This guide focuses on the in vitro inhibition of CYP450 enzymes by two macrolide antibiotics: this compound and the well-established compound, Erythromycin. Erythromycin is a known potent inhibitor of CYP3A4, a key enzyme responsible for the metabolism of approximately 50% of currently marketed drugs. Understanding the comparative inhibitory profiles of newer macrolides like this compound against the established profile of Erythromycin is of significant interest to the scientific community.
Important Note on Data Availability: Despite extensive literature searches, no publicly available in vitro data on the inhibition of cytochrome P450 enzymes by this compound was found. As a result, a direct quantitative comparison in the form of IC50 or Ki values for this compound versus Erythromycin cannot be provided at this time. This guide will, therefore, present a detailed overview of the known in vitro inhibitory effects of Erythromycin on various CYP isoforms and provide the general experimental protocols used to determine such interactions. This information can serve as a benchmark for future studies on this compound.
Quantitative Comparison of CYP450 Inhibition
As stated, no in vitro inhibition data for this compound against cytochrome P450 enzymes is currently available in the public domain. The following table summarizes the known inhibitory profile of Erythromycin against major human CYP isoforms. It is important to note that while Erythromycin is a potent inhibitor of CYP3A4, its effects on other isoforms are less pronounced.
| Cytochrome P450 Isoform | Erythromycin IC50 (µM) | Remarks |
| CYP1A2 | >100 | Generally considered a weak or non-inhibitor.[1] |
| CYP2C9 | >100 | Generally considered a weak or non-inhibitor.[1] |
| CYP2C19 | Variable | Some studies suggest weak inhibition, but it is not considered clinically significant. |
| CYP2D6 | >100 | Not a significant inhibitor. |
| CYP3A4 | 15 - 50 | A potent, well-documented inhibitor.[2] The IC50 can vary depending on the substrate and experimental conditions. Forms a stable inhibitory metabolite-cytochrome P450 complex.[3] |
IC50 values are a measure of the concentration of a drug that is required for 50% inhibition of the activity of a given enzyme. Lower IC50 values indicate greater potency.
Experimental Protocols
The determination of in vitro CYP450 inhibition is typically conducted using human liver microsomes, which are a rich source of these enzymes, or with recombinant human CYP isoforms expressed in a suitable system. The following is a generalized protocol for a CYP450 inhibition assay.
1. Materials and Reagents:
-
Test Compounds: this compound and Erythromycin.
-
Human Liver Microsomes (HLM): Pooled from multiple donors to average out individual variability.
-
NADPH Regenerating System: To provide the necessary cofactor for CYP enzyme activity.
-
CYP-specific Probe Substrates: Specific substrates for each CYP isoform to be tested (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, and midazolam or testosterone for CYP3A4).
-
Reference Inhibitors: Known inhibitors for each isoform to serve as positive controls.
-
Incubation Buffer: Typically a phosphate buffer at physiological pH (7.4).
-
Quenching Solution: To stop the enzymatic reaction (e.g., acetonitrile or methanol).
-
Analytical Standards: For the metabolites of the probe substrates.
2. Incubation Procedure:
-
A pre-incubation mixture is prepared containing human liver microsomes, the test compound (at various concentrations), and the incubation buffer.
-
The mixture is pre-warmed to 37°C.
-
The enzymatic reaction is initiated by the addition of the NADPH regenerating system and the specific probe substrate.
-
The incubation is carried out for a specific time period at 37°C.
-
The reaction is terminated by adding a quenching solution.
-
Control incubations are performed in the absence of the test compound (vehicle control) and with a known inhibitor (positive control).
3. Analytical Method:
-
The quenched samples are typically centrifuged to pellet the precipitated proteins.
-
The supernatant, containing the metabolite of the probe substrate, is collected.
-
The concentration of the formed metabolite is quantified using a validated analytical method, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
4. Data Analysis:
-
The rate of metabolite formation in the presence of the test compound is compared to the vehicle control.
-
The percentage of inhibition is calculated for each concentration of the test compound.
-
The IC50 value, the concentration of the test compound that causes 50% inhibition of enzyme activity, is determined by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a suitable sigmoidal dose-response model.
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for an in vitro cytochrome P450 inhibition assay.
Caption: Workflow for in vitro CYP450 inhibition assay.
Signaling Pathway and Logical Relationships
The interaction between a drug and a CYP enzyme leading to inhibition can be visualized as a simplified pathway.
Caption: Drug-induced CYP450 inhibition pathway.
Conclusion
Erythromycin is a well-characterized potent inhibitor of cytochrome P450 3A4 in vitro. Its potential for clinically significant drug-drug interactions is primarily mediated through this mechanism. While a direct comparison with this compound is hampered by the current lack of publicly available in vitro CYP450 inhibition data for the latter, the information and methodologies presented in this guide provide a valuable framework for future investigations. As data for this compound becomes available, a more comprehensive comparative analysis will be possible, further aiding in the prediction of its DDI potential and ensuring its safe and effective use in clinical practice. Researchers are encouraged to conduct and publish studies on the in vitro metabolic profile and CYP450 inhibitory potential of this compound to fill this critical knowledge gap.
References
- 1. Comparative studies of in vitro inhibition of cytochrome P450 3A4-dependent testosterone 6beta-hydroxylation by roxithromycin and its metabolites, troleandomycin, and erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Macrolide – induced clinically relevant drug interactions with cytochrome P-450A (CYP) 3A4: an update focused on clarithromycin, azithromycin and dirithromycin - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Lexithromycin: A Guide for Laboratory Professionals
Disclaimer: No specific disposal information for a compound named "Lexithromycin" has been found in publicly available safety and regulatory databases. The name may be a misspelling of a similar macrolide antibiotic, such as Roxithromycin. The following guidelines are based on general best practices for the disposal of pharmaceutical waste, with a focus on antibiotics used in a laboratory setting. Researchers should always consult their institution's Environmental Health and Safety (EHS) department for specific protocols.
The proper disposal of antibiotics is crucial to prevent environmental contamination and the development of antimicrobial resistance.[1] Improper disposal, such as flushing down the drain or discarding in regular trash, can lead to the release of active pharmaceutical ingredients into ecosystems, potentially harming wildlife and human health.[2][3]
Quantitative Data for Antibiotic Disposal
Specific quantitative thresholds for the disposal of macrolide antibiotics are not extensively defined in publicly available literature. Disposal requirements are typically based on the classification of the waste (hazardous or non-hazardous) rather than specific concentrations. High-concentration stock solutions of antibiotics are generally treated as hazardous chemical waste.[4]
| Data Point | Value | Source |
| This compound Specific Concentration Limits for Disposal | No data available | N/A |
| Roxithromycin Specific Concentration Limits for Disposal | No data available | N/A |
| General Antibiotic Stock Solution Classification | Hazardous Chemical Waste | [4] |
Experimental Protocol for Safe Handling and Disposal of Macrolide Antibiotics
This protocol outlines the general steps for the safe handling and preparation for disposal of macrolide antibiotics in a laboratory setting.
1. Personal Protective Equipment (PPE) and Handling:
-
Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.
-
Handle the antibiotic powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
2. Spill Cleanup:
-
In the event of a spill, contain the material to prevent it from entering drains or water courses.[2]
-
For liquid spills, absorb the material with an inert, non-combustible absorbent material like diatomite or universal binders.
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Decontaminate the spill area and any affected equipment with a suitable solvent like alcohol.
-
Collect all contaminated materials in a clearly labeled, sealed container for hazardous waste disposal.
3. Preparing for Disposal:
-
Do not dispose of antibiotic waste down the sink or in the general trash.
-
Segregate Waste: Keep antibiotic waste separate from other waste streams.
-
Solid Waste: Collect expired or unused solid antibiotic compounds in their original containers or a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect liquid waste containing antibiotics (e.g., old stock solutions, contaminated media) in a dedicated, sealed, and clearly labeled hazardous waste container. Note that some institutions may permit autoclaving of media containing certain heat-labile antibiotics prior to disposal, but stock solutions should not be autoclaved for disposal.[4]
-
Contaminated Materials: Any materials that have come into contact with the antibiotic, such as pipette tips, gloves, and empty containers, should be disposed of as hazardous waste.
4. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.
-
Ensure all waste is properly manifested according to federal, state, and local regulations.
Pharmaceutical Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of pharmaceutical waste in a laboratory setting.
Caption: Decision tree for the proper disposal of pharmaceutical waste.
References
Essential Safety and Handling Protocols for Lexithromycin
For laboratory personnel engaged in research and development, adherence to strict safety protocols is paramount when handling Lexithromycin. This macrolide antibiotic, while essential for research, presents potential hazards if mishandled. This guide provides immediate, actionable information on personal protective equipment, operational procedures, and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, appropriate personal protective equipment must be worn at all times to prevent exposure.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with powder-free, chemotherapy-rated gloves. | Prevents skin contact and absorption. Double gloving provides an extra layer of protection, especially during compounding, administration, and disposal[2]. |
| Eye Protection | Safety goggles with side-shields or a full-face shield. | Protects eyes from dust, aerosols, and splashes[1][3]. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Necessary when handling the powder form to prevent inhalation of airborne particles[1][4]. |
| Body Protection | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. | Prevents contamination of personal clothing and skin[2]. |
Note: All PPE should be donned before handling this compound and removed in a designated area to prevent cross-contamination.
Operational and Disposal Plans
Handling and Storage:
-
Ventilation: All handling of this compound powder should occur in a well-ventilated area, preferably within a chemical fume hood or a biological safety cabinet to minimize inhalation exposure[1][5].
-
Aerosol and Dust Prevention: Avoid actions that could generate dust or aerosols[1][5].
-
Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling the compound, even after glove removal[1][6].
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[1][7].
Spill Management Protocol:
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
Disposal Plan:
Proper disposal of this compound and any contaminated materials is critical to prevent environmental harm.
-
Waste Segregation: All materials contaminated with this compound, including gloves, gowns, absorbent pads, and empty containers, must be segregated as hazardous waste.
-
Containerization: Place all contaminated waste into a clearly labeled, sealed, and leak-proof container[5].
-
Disposal Method: Dispose of the hazardous waste through an approved waste disposal plant[1][6]. Do not dispose of this compound in the regular trash or pour it down the drain[6]. For unused or expired medication in a non-laboratory setting, it is recommended to mix it with an unpalatable substance like coffee grounds or kitty litter, place it in a sealed container, and then dispose of it in the household trash[8][9][10][11].
References
- 1. This compound|MSDS [dcchemicals.com]
- 2. osha.gov [osha.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. fishersci.com [fishersci.com]
- 5. Explore Safe Medication Disposal with this Step-by-Step Guide [elitecarehc.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. news-medical.net [news-medical.net]
- 9. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 10. dea.gov [dea.gov]
- 11. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
